Allylthiopropionate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10OS |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
O-prop-2-enyl propanethioate |
InChI |
InChI=1S/C6H10OS/c1-3-5-7-6(8)4-2/h3H,1,4-5H2,2H3 |
InChI Key |
OMAZLJGMUJNNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=S)OCC=C |
Origin of Product |
United States |
Foundational & Exploratory
Allylthiopropionate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylthiopropionate, also known as S-allyl propanethioate, is a thioester compound with the molecular formula C₆H₁₀OS. While it is recognized as a flavoring agent, its complete biochemical and pharmacological profile remains an area of active investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral characteristics of this compound. It also explores the biological activities of structurally related organosulfur compounds to offer context for potential research and development applications. This document is intended to serve as a foundational resource for scientists interested in the synthesis, characterization, and potential therapeutic applications of this compound.
Chemical Structure and Identification
This compound is a thioester characterized by a propionyl group attached to an allyl group through a sulfur atom.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Identifiers:
-
IUPAC Name: S-prop-2-enyl propanethioate[1]
-
CAS Number: 41820-22-8
-
Molecular Formula: C₆H₁₀OS[2]
-
Molecular Weight: 130.21 g/mol [2]
-
Synonyms: Allyl thiopropionate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, FEMA 3329[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 151.4 ± 19.0 °C (Predicted) | |
| Density | 0.965 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 | |
| Flash Point | 119 °F | |
| LogP | 2.08 | |
| Odor | Fresh, onion, garlic, green, gassy at 0.10% in propylene glycol | |
| Odor Type | Alliaceous |
Spectral Data for Structural Elucidation
The following sections detail the expected spectral characteristics of this compound, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
-
Allyl Group:
-
-CH₂-S-: ~3.2-3.4 ppm (doublet)
-
-CH=CH₂: ~5.7-5.9 ppm (multiplet)
-
=CH₂: ~5.0-5.2 ppm (multiplet)
-
-
Propionyl Group:
-
-C(=O)-CH₂-: ~2.5-2.7 ppm (quartet)
-
-CH₃: ~1.1-1.3 ppm (triplet)
-
Predicted ¹³C NMR Chemical Shifts:
-
Allyl Group:
-
-CH₂-S-: ~35-40 ppm
-
-CH=: ~130-135 ppm
-
=CH₂: ~115-120 ppm
-
-
Propionyl Group:
-
-C=O: ~195-200 ppm
-
-CH₂-: ~30-35 ppm
-
-CH₃: ~8-12 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Thioester) | 1690 - 1715 (strong) |
| C=C (Alkene) | 1640 - 1680 (variable) |
| =C-H (Alkene) | 3010 - 3100 (medium) |
| C-H (Alkane) | 2850 - 2960 (medium to strong) |
| C-S Stretch | 600 - 800 (weak to medium) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 130. Key fragmentation patterns would likely involve:
-
Loss of the allyl group (•CH₂CH=CH₂) resulting in a fragment at m/z 89.
-
Loss of the propionyl group (•C(=O)CH₂CH₃) resulting in a fragment at m/z 73.
-
McLafferty rearrangement is also a possibility.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, a general synthetic approach can be proposed based on standard thioesterification reactions.
Proposed Synthesis of this compound
This proposed method involves the reaction of an allyl halide with a thiopropionate salt.
Figure 2: Proposed synthetic workflow for this compound.
Methodology:
-
Preparation of Thiopropanoic Acid: Propanoic acid is reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent (e.g., toluene) under reflux to yield thiopropanoic acid.
-
Formation of Thiopropionate Salt: The resulting thiopropanoic acid is then treated with a base, such as sodium hydride or sodium hydroxide, in an anhydrous solvent (e.g., THF) to form the corresponding sodium thiopropionate.
-
Thioesterification: Allyl bromide is added dropwise to the solution of sodium thiopropionate at room temperature. The reaction mixture is stirred for several hours to allow for the nucleophilic substitution to occur, forming this compound.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of base and solvent, would need to be optimized.
Biological Activity and Potential Applications in Drug Development
Currently, there is a lack of direct studies on the specific biological activities and signaling pathways of this compound. However, the broader class of organosulfur compounds, particularly those derived from garlic and other Allium species, have been extensively studied and shown to possess a range of therapeutic properties. These findings may provide a basis for investigating the potential of this compound in drug development.
Context from Structurally Related Compounds
Many organosulfur compounds containing allyl groups, such as allicin and allyl isothiocyanate, have demonstrated significant biological effects.
-
Antimicrobial Activity: Allicin and related thiosulfinates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[3][4] The proposed mechanism involves the reaction of the thiosulfinate group with thiol groups in essential enzymes.[3] Allyl isothiocyanate has also been shown to have strong antimicrobial properties.[5]
-
Anticancer Activity: Allyl isothiocyanate has been investigated for its anticancer properties in various cancer models.[1][6] Studies on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which contain an allylthio moiety, have shown antiproliferative activities against several cancer cell lines.
-
Anti-inflammatory Activity: Allyl isothiocyanate has been shown to possess anti-inflammatory properties by modulating signaling pathways such as JNK/NF-κB/TNF-α.[7] Extracts from Allium species, rich in organosulfur compounds, have also demonstrated anti-inflammatory effects.[8]
Figure 3: Simplified signaling pathway for the anti-inflammatory action of Allyl Isothiocyanate.
Given the structural similarities, it is plausible that this compound may exhibit some of these biological activities. Further research is warranted to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Conclusion
This compound is a well-characterized compound in terms of its chemical structure and physical properties. However, its biological activities and potential therapeutic applications remain largely unexplored. The information presented in this guide, including its physicochemical data, spectral characteristics, and a proposed synthetic route, provides a solid foundation for researchers. The known biological activities of structurally related organosulfur compounds suggest that this compound could be a valuable candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on the development of a reliable synthetic protocol and the systematic evaluation of its biological effects to unlock its full potential.
References
- 1. Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Antioxidant Effects Induced by Allium sativum L. Extracts on an Ex Vivo Experimental Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of S-allyl propanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-allyl propanethioate, a sulfur-containing organic compound, holds potential interest for researchers in various fields, including drug discovery, due to the known biological activities of related allyl sulfur compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of S-allyl propanethioate. It includes detailed potential synthetic protocols, a thorough analysis of its spectroscopic properties, and an exploration of the potential biological signaling pathways it may influence, based on data from analogous compounds.
Introduction
S-allyl propanethioate, also known as allyl thiopropionate, is a thioester with the chemical formula C₆H₁₀OS[1]. Thioesters are a class of organosulfur compounds analogous to esters, where a sulfur atom replaces the oxygen in the ester linkage[2]. The presence of the allyl group and the thioester functionality suggests that S-allyl propanethioate may exhibit interesting chemical and biological properties. Allyl sulfur compounds, naturally found in garlic and other Allium species, have been extensively studied for their potential health benefits, including anticancer, anti-inflammatory, and cardiovascular protective effects. This guide aims to provide a detailed technical resource for the synthesis and characterization of S-allyl propanethioate to facilitate further research and development.
Synthesis of S-allyl propanethioate
The synthesis of S-allyl propanethioate can be approached through several established methods for thioester formation. Two plausible and efficient routes are presented here: the reaction of an acid chloride with a thiol and the alkylation of a thiocarboxylic acid.
Synthetic Workflow
The general workflow for the synthesis of S-allyl propanethioate involves the reaction of a propanoyl derivative with an allyl sulfur compound, followed by purification of the final product.
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic routes. These are based on general procedures for thioester synthesis and should be optimized for specific laboratory conditions[2][3][4].
Route 1: From Propanoyl Chloride and Allyl Mercaptan
This method involves the acylation of allyl mercaptan with propanoyl chloride in the presence of a base to neutralize the HCl byproduct[2][5].
-
Materials:
-
Propanoyl chloride
-
Allyl mercaptan (prop-2-ene-1-thiol)[6]
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allyl mercaptan (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of propanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure S-allyl propanethioate.
-
Route 2: From Propanethioic Acid and Allyl Bromide
This route involves the S-alkylation of propanethioic acid with allyl bromide using a non-nucleophilic base to deprotonate the thioacid[2][7][8].
-
Materials:
-
Procedure:
-
To a stirred solution of propanethioic acid (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents) at room temperature.
-
Stir the suspension for 15-20 minutes to form the potassium propanethioate salt.
-
Add allyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure S-allyl propanethioate.
-
Characterization of S-allyl propanethioate
The structural elucidation and purity assessment of the synthesized S-allyl propanethioate are performed using standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | S-prop-2-enyl propanethioate | [1] |
| Synonyms | Allyl thiopropionate, S-Allyl thiopropionate | [1] |
| CAS Number | 41820-22-8 | [1] |
| Molecular Formula | C₆H₁₀OS | [1] |
| Molecular Weight | 130.21 g/mol | [1] |
| Boiling Point | 150-151 °C at 760 mmHg | [1] |
| Density | 0.898-0.902 g/cm³ | [1] |
| Refractive Index | 1.475-1.485 | [1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~5.85 - 5.70 | m | 1H | -CH=CH₂ | Predicted |
| ~5.20 - 5.05 | m | 2H | -CH=CH₂ | Predicted |
| ~3.55 | d | 2H | -S-CH₂- | Predicted |
| ~2.60 | q | 2H | -CO-CH₂- | Predicted |
| ~1.15 | t | 3H | -CH₂-CH₃ | Predicted |
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O (Thioester) |
| ~133 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~37 | -CO-CH₂- |
| ~32 | -S-CH₂- |
| ~9 | -CH₂-CH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule[9][10][11][12].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2970, ~2930, ~2870 | Medium-Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (thioester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1450, ~1380 | Medium | C-H bend (alkane) |
| ~990, ~920 | Strong | =C-H bend (alkene) |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[13][14][15][16].
| m/z | Proposed Fragment Ion |
| 130 | [M]⁺ (Molecular Ion) |
| 89 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 73 | [CH₃CH₂CO]⁺ (Propanoyl cation) |
| 57 | [CH₃CH₂]⁺ (Ethyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Potential Biological Relevance and Signaling Pathways
While specific biological activities of S-allyl propanethioate are not extensively documented, the well-established bioactivities of other allyl sulfur compounds from garlic provide a strong rationale for its investigation in drug development. Compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) are known to modulate key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation.
It is plausible that S-allyl propanethioate, upon cellular uptake, could be metabolized to release allyl mercaptan, which may then influence cellular signaling. The diagram below illustrates a potential mechanism by which allyl sulfur compounds exert their effects, primarily through the modulation of the MAPK/ERK and NF-κB signaling pathways.
Diallyl disulfide has been shown to attenuate TNF-α induced CCL2 production by impairing the MAPK/ERK and NF-κB signaling pathways[2]. Similarly, diallyl trisulfide can suppress doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling[5]. These pathways are critical in the progression of various diseases, including cancer and inflammatory disorders. The inhibition of these pathways by allyl sulfur compounds often leads to decreased expression of pro-inflammatory cytokines and cell cycle arrest, and the induction of apoptosis in cancer cells. Given these precedents, S-allyl propanethioate represents a valuable candidate for further investigation as a modulator of these key cellular signaling cascades.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of S-allyl propanethioate. While specific experimental data for this compound is not abundant in the literature, this guide has compiled available information and provided robust, scientifically-grounded protocols and characterization data based on established chemical principles and data from analogous compounds. The potential for S-allyl propanethioate to modulate important biological signaling pathways, as suggested by the activities of related allyl sulfur compounds, makes it a compelling molecule for further research in the fields of medicinal chemistry and drug development. The information presented herein is intended to serve as a foundational resource for scientists and researchers embarking on the study of this promising compound.
References
- 1. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. spectrabase.com [spectrabase.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Allyl Thiopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl thiopropionate, a sulfur-containing ester, is a volatile compound with applications in the flavor and fragrance industry. Beyond its sensory characteristics, the unique chemical structure, featuring both a thioester linkage and an allyl group, suggests a potential for broader biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of allyl thiopropionate. It includes tabulated quantitative data, representative experimental protocols for its synthesis and analysis, and a discussion of the potential biological signaling pathways it may influence, drawing parallels from related organosulfur compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical biology exploring the potential of this and similar molecules.
Introduction
Allyl thiopropionate (S-allyl propanethioate) is an organic compound recognized for its characteristic garlic-like, grassy, and onion-like aroma.[1] While its primary commercial application has been as a flavoring agent in the food industry, the structural motifs within the molecule—specifically the thioester group and the allyl functionality—are found in numerous biologically active natural products. Thioesters are crucial intermediates in various metabolic pathways, and organosulfur compounds derived from sources like garlic have been investigated for their chemopreventive and anticancer properties.[1][2][3] This guide aims to consolidate the available physicochemical data for allyl thiopropionate and to provide a framework for its further investigation in a biomedical context.
Physical and Chemical Properties
The physical and chemical properties of allyl thiopropionate are summarized in the tables below. These data are essential for its handling, formulation, and for the design of experimental studies.
Table 1: General and Physical Properties of Allyl Thiopropionate
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀OS | [4] |
| Molecular Weight | 130.21 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 150-151 °C at 760 mmHg | [4] |
| Density | 0.965 g/mL at 25 °C | [5] |
| Refractive Index | 1.482 at 20 °C | [5] |
| Flash Point | 48 °C (118.4 °F) | [5] |
| Solubility | Soluble in alcohol. Limited solubility in water. | [5] |
Table 2: Spectroscopic and Chromatographic Data of Allyl Thiopropionate
| Data Type | Key Features/Values | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Kovats Retention Index (semi-standard non-polar): 709 | [4] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching for thioesters. | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data would be expected to show characteristic peaks for allyl and propionyl groups. | [6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of allyl thiopropionate are not extensively reported in peer-reviewed literature. Therefore, the following sections provide representative methodologies based on standard organic chemistry techniques and protocols for analogous compounds.
Synthesis of Allyl Thiopropionate
A plausible and common method for the synthesis of thioesters is the reaction of a thiol with a carboxylic acid derivative, such as an acyl chloride or anhydride. An alternative approach involves the S-alkylation of a thiocarboxylic acid.
Representative Protocol: S-alkylation of Propanethioic Acid
This protocol is a representative example and may require optimization.
-
Materials: Propanethioic acid, allyl bromide, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and an appropriate aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanethioic acid and a slight molar excess of the base in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of allyl bromide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl thiopropionate.
-
Purification
Fractional distillation is a suitable method for purifying volatile liquids like allyl thiopropionate, especially for removing impurities with different boiling points.
Representative Protocol: Purification by Fractional Distillation
-
Apparatus: A fractional distillation apparatus including a heating mantle, a round-bottom flask containing the crude product, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
Assemble the fractional distillation apparatus.
-
Gently heat the crude allyl thiopropionate in the distillation flask.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills over at the known boiling point of allyl thiopropionate (150-151 °C).[4]
-
Discard any initial lower-boiling fractions and any higher-boiling residue.
-
Analytical Methods
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like allyl thiopropionate.
Representative Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dilute a small amount of the purified allyl thiopropionate in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 40-300 amu).
-
-
Data Analysis: Identify the peak corresponding to allyl thiopropionate based on its retention time and compare the resulting mass spectrum with a reference library.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
Representative Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1H NMR: Acquire the proton NMR spectrum. Expect to see signals corresponding to the vinyl protons of the allyl group and the ethyl protons of the propionyl group.
-
13C NMR: Acquire the carbon NMR spectrum. Expect signals for the carbonyl carbon of the thioester, the carbons of the allyl group, and the carbons of the propionyl group.
-
2D NMR: Techniques like COSY and HSQC can be used to confirm the connectivity of protons and carbons.
3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Representative Protocol:
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Analysis: Acquire the IR spectrum. The key diagnostic peak will be the strong carbonyl (C=O) stretch of the thioester group, typically appearing in the region of 1680-1715 cm⁻¹. Other characteristic peaks for C-H and C=C bonds will also be present.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological signaling pathways directly modulated by allyl thiopropionate are limited, the activities of related organosulfur compounds from garlic and other thioesters provide a basis for hypothesized mechanisms of action.
Many allyl sulfur compounds have been shown to exhibit anticancer and chemopreventive effects.[1][3] These effects are often attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Two key pathways that are frequently implicated are the PI3K/Akt/mTOR and MAPK pathways.[8][9][10][11]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[9][10][11] Its aberrant activation is a common feature in many cancers. Some organosulfur compounds have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by allyl thiopropionate.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[8][12] Dysregulation of this pathway is also linked to cancer. Certain allyl sulfides have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized modulation of the MAPK signaling pathway by allyl thiopropionate.
Conclusion
Allyl thiopropionate is a molecule with well-defined physical properties but whose biological activities remain largely unexplored. The presence of both a thioester and an allyl group suggests that it may interact with biological systems in ways that are relevant to drug discovery and development, particularly in the area of oncology. This guide provides a consolidated source of its known properties and offers a starting point for further research by presenting representative experimental protocols and hypothesizing its involvement in key cellular signaling pathways. Further investigation is warranted to elucidate the specific biological effects of allyl thiopropionate and to determine its potential as a lead compound for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Garlic Organic Sulfides on Gene Expression Profiling in HepG2 Cells and Its Biological Function Analysis by Ingenuity Pathway Analysis System and Bio-Plex-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Allylthiopropionate (CAS 41820-22-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate, with the CAS number 41820-22-8, is an organosulfur compound belonging to the thioester family. Its chemical structure consists of an allyl group attached to a sulfur atom, which in turn is bonded to a propionyl group. This molecule is also known by other names such as S-Allyl propanethioate and Propanethioic acid, S-2-propen-1-yl ester[1]. While it is primarily used as a flavoring agent in the food industry, its structural similarity to biologically active allyl sulfur compounds found in garlic suggests potential for further investigation in pharmaceutical and life sciences research[2][3]. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, and discusses potential areas of research based on the known biological activities of related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.
| Property | Value | Reference(s) |
| CAS Number | 41820-22-8 | [4] |
| Molecular Formula | C6H10OS | [4][5] |
| Molecular Weight | 130.21 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Pungent, garlic-like | - |
| Density | 0.965 g/mL at 25 °C | [6] |
| Boiling Point | 151.4 °C at 760 mmHg | [6] |
| Flash Point | 48.33 °C (119 °F) | [7] |
| Refractive Index | 1.482 at 20 °C | [7] |
| Solubility | Soluble in organic solvents, insoluble in water | - |
| SMILES | C=CCSC(=O)CC | [5] |
| InChIKey | GKRISGLFPMFKSX-UHFFFAOYSA-N | [1] |
Synthesis and Purification
A logical workflow for a potential synthesis and purification process is outlined in the diagram below.
Caption: A logical workflow for the synthesis and purification of this compound.
Analytical Characterization
While raw spectral data is not widely published, references to analytical characterization of this compound exist, primarily from large chemical databases.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like this compound. PubChem lists a Kovats retention index of 709 on a semi-standard non-polar column, indicating its elution behavior relative to n-alkanes[4]. A typical experimental setup would involve a capillary column (e.g., DB-5ms) with a temperature gradient to separate the compound from any impurities, followed by mass spectrometric detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific chemical shift assignments are not detailed in the available literature, the expected resonances can be predicted based on its structure.
-
¹H NMR: Protons of the allyl group would exhibit characteristic signals in the vinyl region (δ 5-6 ppm) and as a doublet for the methylene group adjacent to the sulfur atom. The ethyl group of the propionyl moiety would show a quartet and a triplet.
-
¹³C NMR: The carbonyl carbon would appear downfield (around δ 170-180 ppm). The carbons of the allyl and ethyl groups would have distinct chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in this compound. Key expected absorption bands would include:
-
C=O stretch: A strong absorption band around 1690-1715 cm⁻¹ characteristic of a thioester carbonyl group.
-
C=C stretch: A medium absorption band around 1640 cm⁻¹ for the allyl double bond.
-
C-H stretches: Absorptions for sp² and sp³ hybridized C-H bonds.
Potential Biological Activity and Drug Development Applications
There is currently no direct research available on the biological activity, signaling pathways, or drug development applications of this compound. However, its structural similarity to other allyl sulfur compounds, particularly those derived from garlic, provides a strong rationale for investigating its potential in these areas.
Many organosulfur compounds from garlic are known to possess a range of biological activities, including anticancer, anti-inflammatory, and cardioprotective effects[2][8]. The allyl group and the sulfur atom are often crucial for these activities[3].
Postulated Mechanism of Action
The biological effects of many allyl sulfur compounds are attributed to their ability to interact with cellular thiols, such as glutathione and cysteine residues in proteins[9]. This can modulate the cellular redox state and affect the function of various enzymes and transcription factors. A potential mechanism of action for this compound could involve its hydrolysis to allyl mercaptan and propionic acid, or direct interaction of the intact molecule with cellular targets.
The diagram below illustrates a hypothesized signaling pathway based on the known actions of related allyl sulfur compounds.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Mechanisms by which garlic and allyl sulfur compounds suppress carcinogen bioactivation. Garlic and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. S-Allyl thiopropionate | 41820-22-8, S-Allyl thiopropionate Formula - ECHEMI [echemi.com]
- 7. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]
- 8. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
S-prop-2-enyl propanethioate: A Technical Overview of a Flavor Compound with Potential Bioactivity
IUPAC Name: S-prop-2-enyl propanethioate Synonyms: Allyl thiopropionate, S-Allyl propanethioate, Propanethioic acid S-2-propenyl ester CAS Number: 41820-22-8 Molecular Formula: C₆H₁₀OS Molecular Weight: 130.21 g/mol
This technical guide provides a comprehensive overview of S-prop-2-enyl propanethioate, a thioester known for its characteristic garlic-like aroma and its presence in certain natural products. This document is intended for researchers, scientists, and drug development professionals, summarizing the available chemical data and exploring the context of its potential biological activity based on related compounds.
Chemical and Physical Properties
S-prop-2-enyl propanethioate is a flammable, colorless to pale yellow liquid. While extensive experimental data is limited in publicly available literature, a combination of experimental and computed properties provides a foundational understanding of its physicochemical characteristics.
| Property | Value | Source |
| Boiling Point | 150.00 to 151.00 °C @ 760.00 mm Hg | Experimental[1] |
| Density | 0.898 to 0.902 g/cm³ | Experimental[1] |
| Refractive Index | 1.475 to 1.485 | Experimental[1] |
| Water Solubility | 1.49 g/L | Computed |
| logP | 1.72 - 2.01 | Computed |
| Polar Surface Area | 17.07 Ų | Computed |
Synthesis of S-prop-2-enyl propanethioate
A generalized experimental workflow for such a synthesis is depicted below. This process typically involves the reaction of allyl alcohol with propanethioic acid, often in the presence of a dehydrating agent or a catalyst to facilitate the esterification.
Note: This is a representative workflow. The specific conditions, such as temperature, reaction time, and choice of catalyst and solvent, would require experimental optimization.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of S-prop-2-enyl propanethioate. While detailed spectral analyses are not widely published, data is available in public repositories.
Mass Spectrometry
The mass spectrum of S-prop-2-enyl propanethioate provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[2] The molecular ion peak [M]⁺ would be expected at m/z 130, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the molecule. While specific peak assignments from published literature are not available, predicted spectral data can be found in chemical databases. The expected signals in the ¹H NMR spectrum would include those for the allyl group (vinyl and methylene protons) and the ethyl group of the propanethioate moiety. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the sulfur-bound methylene carbon, the vinyl carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of S-prop-2-enyl propanethioate would be characterized by key absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the thioester group, typically appearing in the range of 1690-1715 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations for the alkyl and vinyl groups, and C=C stretching for the allyl group.
Biological Activity and Potential Applications
Detailed studies on the specific biological activities of S-prop-2-enyl propanethioate are scarce in the scientific literature. However, its structural similarity to other organosulfur compounds found in garlic and other Allium species suggests potential areas for investigation.
Many allyl-containing sulfur compounds from garlic are known for their broad-spectrum biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. For instance, S-allyl cysteine, a related compound, has been studied for its antioxidant and neuroprotective effects.
Given its use as a flavoring agent, S-prop-2-enyl propanethioate is considered safe for consumption at specified levels. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated allyl thiopropionate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
Future Research Directions
The limited availability of in-depth technical data on S-prop-2-enyl propanethioate highlights several opportunities for future research. A logical progression for investigating this compound is outlined below.
Conclusion
S-prop-2-enyl propanethioate is a known flavor compound with a well-defined chemical structure. While its basic physicochemical properties are documented, there is a notable absence of detailed experimental protocols for its synthesis and comprehensive studies on its biological activities in the public domain. Its structural relationship to bioactive organosulfur compounds from garlic suggests that it may possess interesting biological properties worthy of investigation. The workflows and data presented in this guide provide a foundation for researchers and drug development professionals to initiate further studies into this molecule, potentially unlocking new applications beyond its current use in the flavor industry.
References
An In-depth Technical Guide to Allylthiopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylthiopropionate, a sulfur-containing organic compound, possesses a unique chemical structure that lends itself to potential applications in flavor chemistry and as a subject of study in biochemical pathways. This technical guide provides a comprehensive overview of the key molecular properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of structurally similar compounds. All quantitative data is presented in structured tables, and experimental workflows and a putative signaling pathway are visualized using Graphviz diagrams.
Core Molecular Properties
This compound, systematically named S-prop-2-enyl propanethioate, is characterized by the molecular formula C₆H₁₀OS.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 130.21 g/mol | [2] |
| Molecular Formula | C₆H₁₀OS | [1][2] |
| IUPAC Name | S-prop-2-enyl propanethioate | [2] |
| CAS Number | 41820-22-8 | [1][2] |
| Density | 0.965 g/mL at 25 °C | |
| Boiling Point | 150-151 °C at 760 mmHg | |
| Flash Point | 119 °F (48.3 °C) | [3] |
| Refractive Index | 1.482 at 20 °C |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of thioesters like this compound is the reaction of a thiol with an acyl chloride.[4][5] This procedure outlines the synthesis from allyl mercaptan and propionyl chloride.
Materials:
-
Allyl mercaptan (Prop-2-ene-1-thiol)
-
Propionyl chloride
-
Anhydrous diethyl ether
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve allyl mercaptan in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath and add an equimolar amount of triethylamine to the solution with stirring. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Slowly add an equimolar amount of propionyl chloride dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[6]
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan |
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Create a series of dilutions to establish a calibration curve for quantitative analysis.
-
Inject the prepared samples into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak at m/z 130 and characteristic fragmentation patterns.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
Putative Biological Signaling Pathway
While specific signaling pathways involving this compound have not been extensively studied, the biological activities of structurally related allyl sulfur compounds, such as allyl mercaptan and diallyl sulfide, have been investigated.[7] These compounds are known to modulate various cellular processes, including histone deacetylase (HDAC) inhibition and pathways related to cholesterol metabolism. Based on this, a putative signaling pathway for this compound can be hypothesized.
It is postulated that this compound, upon cellular uptake, may be metabolized to release an active allylthio moiety. This moiety could potentially interact with and inhibit HDACs, leading to changes in gene expression that can affect cell cycle progression and apoptosis. Additionally, it may influence the activity of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.
Conclusion
This technical guide provides essential information on the molecular characteristics, synthesis, and analysis of this compound. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers. While the biological activities of this compound are not yet fully elucidated, the putative signaling pathway, based on related compounds, provides a foundation for future investigations into its potential pharmacological effects. Further research is warranted to explore the specific biochemical interactions and therapeutic potential of this molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allyl mercaptan - Wikipedia [en.wikipedia.org]
Biological activity of thioether compounds.
An In-depth Technical Guide to the Biological Activity of Thioether Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioether-containing molecules constitute a significant class of organic compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of thioether compounds, with a particular focus on their anticancer, antimicrobial, and antioxidant properties. This document is intended to be a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, a summary of quantitative activity data, and visualizations of key signaling pathways modulated by these compounds.
Biological Activities of Thioether Compounds
The presence of a sulfur atom in a thioether linkage (R-S-R') imparts unique physicochemical properties to molecules, influencing their reactivity, lipophilicity, and ability to interact with biological targets. These characteristics contribute to the diverse pharmacological effects observed in this class of compounds.
Anticancer Activity
A substantial body of research highlights the potential of thioether-containing molecules as anticancer agents.[1][2][3][4] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.[1][2][3] The anticancer mechanisms of thioether derivatives are often multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways essential for tumor growth and survival.[5] For instance, certain thioether-containing chalcones have been found to modulate the NF-κB and STAT3 signaling pathways in hepatocellular carcinoma cells. Furthermore, some thiophene derivatives, a class of sulfur-containing heterocycles, have been shown to inhibit tubulin polymerization and interfere with the Wnt/β-catenin signaling pathway in gastrointestinal cancers.[6]
Antimicrobial Activity
Thioether derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[7][8] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial metabolic pathways. For example, thioetherhydroxyethylsulfonamide derivatives have demonstrated potent activity against E. coli.[1] The development of novel thioether-based antimicrobials is a critical area of research in the face of growing antibiotic resistance.
Antioxidant Activity
Many thioether compounds exhibit significant antioxidant properties, primarily by acting as radical scavengers or by decomposing hydroperoxides.[9][10][11] The sulfur atom in the thioether moiety can be readily oxidized, allowing these compounds to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[9] The antioxidant capacity of thioethers is beneficial in mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Catechol thioethers, for instance, have been shown to be effective antioxidants, protecting DNA and lipids from radical-induced damage.[9][10][11]
Data Presentation and Experimental Protocols
Quantitative Data Summary
The following tables summarize the biological activity of representative thioether compounds from the literature.
Table 1: Anticancer Activity of Selected Thioether Compounds
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Thiophene Derivative | SGC-7901 (Gastric) | MTT | 0.34 | [6] |
| Chalcone Thio-derivative | HepG2 (Liver) | MTT | 5.0 | [12] |
| Pyrrolo-pyrimidine | Leukemia Subpanel | NCI-60 | Not Specified | [9] |
Table 2: Antimicrobial Activity of Selected Thioether Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thioetherhydroxyethylsulfonamide | E. coli (ATCC 25922) | 0.125 | [1] |
| Catechol-derived Thiazole | MRSA | 3.12 | [8] |
| Quinolinium Salt Derivative | S. aureus | 0.5 - 1.0 | [13] |
Table 3: Antioxidant Activity of Selected Thioether Compounds
| Compound Class | Assay | Activity (TEAC) | Reference |
| Catechol Thioether | ABTS | > 1.0 | [7] |
| Catechol Thioether | CUPRAC | 0.71 - 0.96 | [7] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thioether compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals formed by viable cells.[14][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the thioether compound in a suitable broth medium in a 96-well microtiter plate.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
The thioether compound at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The decrease in absorbance at 517 nm is measured, and the percentage of radical scavenging activity is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The thioether compound is added to the ABTS•+ solution.
-
The reduction in absorbance at 734 nm is measured.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay:
-
The thioether compound is mixed with a reagent containing Cu(II)-neocuproine.
-
The increase in absorbance at 450 nm, due to the formation of the Cu(I)-neocuproine complex, is measured.
-
The reducing capacity is proportional to the absorbance.[7][20]
Visualization of Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some thioether compounds have been shown to inhibit this pathway.
Figure 1: Inhibition of the NF-κB signaling pathway by thioether compounds.
STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical pathway in cancer, promoting cell proliferation and survival. Its inhibition is a key strategy in cancer therapy.
Figure 2: Inhibition of the STAT3 signaling pathway by thioether compounds.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation, and its aberrant activation is a hallmark of many cancers.
Figure 3: Modulation of the Wnt/β-catenin signaling pathway by thioether compounds.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kB pathway overview | Abcam [abcam.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Allylthiopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of allylthiopropionate. While specific experimental data is limited, this document consolidates predicted solubility values, discusses anticipated solubility in various common solvents based on chemical principles, and furnishes a detailed, adaptable experimental protocol for precise solubility determination. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation activities involving this compound.
Introduction
This compound, also known as S-allyl propanethioate, is a thioester compound with potential applications in various fields, including as a flavoring agent and in chemical synthesis. A thorough understanding of its solubility in different solvent systems is critical for its effective use in research and development, particularly in areas such as drug formulation and delivery, where solubility directly impacts bioavailability and efficacy. This document aims to provide a detailed technical resource on the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C₆H₁₀OS |
| Molecular Weight | 130.21 g/mol |
| Predicted Water Solubility | 1.49 g/L[1] |
| Boiling Point | 150-151 °C at 760 mmHg |
| Density | ~0.965 g/mL |
Solubility Profile of this compound
3.1. Predicted Aqueous Solubility
The predicted solubility of this compound in water is approximately 1.49 g/L [1]. This suggests that it is sparingly soluble in aqueous solutions. The presence of the polar thioester group contributes to some degree of water solubility, while the nonpolar allyl and propyl groups limit its miscibility with water.
3.2. Qualitative Solubility in Organic Solvents
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be miscible with alcohols like ethanol and methanol. The thioester group can engage in dipole-dipole interactions with the hydroxyl groups of these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): High solubility is anticipated in polar aprotic solvents. The polarity of both the solute and the solvent will facilitate dissolution.
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be soluble in nonpolar solvents due to the presence of the nonpolar allyl and propyl hydrocarbon chains.
A summary of the expected solubility is presented in Table 2.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in various solvents. This protocol is based on the widely used shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
5.2. Logical Relationship of Solubility Based on Solvent Polarity
Caption: Expected solubility of this compound based on solvent polarity.
Conclusion
While quantitative experimental data for the solubility of this compound is scarce, this guide provides a solid foundation for researchers and drug development professionals. The predicted aqueous solubility and the qualitative assessment of its solubility in common organic solvents, guided by the "like dissolves like" principle, offer valuable initial insights. The detailed experimental protocol presented herein provides a robust method for obtaining precise and reliable solubility data, which is indispensable for any formulation or development work involving this compound. The provided visualizations offer a clear summary of the experimental workflow and the theoretical basis for its solubility behavior.
References
Allylthiopropionate: A Technical Review of a Flavor Compound with Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Allylthiopropionate, also known as S-allyl propanethioate, is a sulfur-containing organic compound primarily recognized for its use as a flavoring agent in the food industry.[1][2] While its chemical and physical properties are well-documented, and it has been deemed safe for consumption at current intake levels by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there is a notable scarcity of publicly available research into its biological activities and potential therapeutic applications.[1][3] This technical guide provides a comprehensive review of the existing literature on this compound, including its physicochemical properties, and known safety evaluations. Due to the limited direct research on this compound, this review also explores the biological activities and mechanisms of action of structurally related organosulfur compounds, such as S-allyl-cysteine and allyl isothiocyanate, to infer the potential, yet unproven, therapeutic avenues for this compound. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting the current knowledge gaps and suggesting future research directions to unlock the potential of this intriguing molecule.
Chemical and Physical Properties
This compound is a thioester with a characteristic sweet, alliaceous (garlic-like) odor.[4] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | S-prop-2-enyl propanethioate | [1] |
| Synonyms | Allyl thiopropionate, S-Allyl propanethioate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, Thioacrylic propionate | [1][4][5][6] |
| CAS Number | 41820-22-8 | [1] |
| Molecular Formula | C6H10OS | [1] |
| Molecular Weight | 130.21 g/mol | [1] |
| FEMA Number | 3329 | [1] |
| JECFA Number | 490 | [1] |
| SMILES | CCC(=O)SCC=C | [1] |
| InChIKey | GKRISGLFPMFKSX-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 150.0 - 151.0 °C at 760.00 mm Hg | [1] |
| Density | 0.898 - 0.902 g/cm³ | [1] |
| Refractive Index | 1.475 - 1.485 | [1] |
| logP | 1.8 | [1] |
| Water Solubility | 1.49 g/L (Predicted) | [6] |
| Vapor Pressure | 0.8235 hPa @ 20°C (Estimated) | [7] |
| Flash Point | 48.33 °C (119.00 °F) | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, based on standard organic chemistry principles and analytical techniques for similar compounds, representative protocols can be described.
Synthesis of this compound (Representative Protocol)
This protocol describes a plausible method for the synthesis of this compound via the reaction of a propanoyl halide with allyl mercaptan.
Materials:
-
Propanoyl chloride
-
Allyl mercaptan (2-propene-1-thiol)
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl mercaptan and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Analytical Methods
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
GC-MS is a suitable method for the identification and quantification of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS TQ 8040 or similar).[9]
-
Capillary column suitable for flavor and fragrance analysis (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]
-
Injector Temperature: 280 °C.[9]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80 °C, ramp to 140 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.[9]
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Ion Source Temperature: 230 °C.[9]
-
Mass Range: m/z 29-500.[9]
-
Data Acquisition: Full scan mode.
-
Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST, Wiley).[9][10]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. While detailed experimental protocols are not available in the search results, typical procedures would involve dissolving a pure sample in an appropriate deuterated solvent (e.g., CDCl3) and acquiring 1H and 13C spectra on a standard NMR spectrometer. The availability of 13C NMR spectral data is noted in the PubChem database.[1]
Biological Activity and Potential Mechanisms of Action (Inferred from Related Compounds)
Direct research on the biological activity of this compound is scarce. However, its structural similarity to other well-studied organosulfur compounds from garlic, such as S-allyl-cysteine (SAC) and metabolites of allyl isothiocyanate (AITC), allows for the formulation of hypotheses regarding its potential biological effects.
Potential Antioxidant and Anti-inflammatory Effects
Many organosulfur compounds exhibit antioxidant and anti-inflammatory properties. SAC has been shown to be a potent antioxidant, protecting against oxidative stress.[11] AITC has been reported to attenuate oxidative stress and inflammation.[12] It is plausible that this compound could also possess such activities.
Hypothesized Signaling Pathways:
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. AITC has been shown to modulate the Nrf2/HO-1 pathway.[12] It is hypothesized that this compound may also activate Nrf2, leading to the upregulation of antioxidant enzymes.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. AITC has been demonstrated to inhibit the NF-κB pathway.[13] this compound could potentially exert anti-inflammatory effects by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[14]
Caption: Hypothesized Nrf2 activation by this compound.
Caption: Hypothesized NF-κB inhibition by this compound.
Potential Cytotoxic and Anti-cancer Effects
Some organosulfur compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, SAC has been shown to induce cytotoxicity in human lung cancer cell lines.[15] It is possible that this compound could also exhibit cytotoxic activity against certain cancer cells, a hypothesis that warrants investigation.
Toxicology and Safety Evaluation
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1][3] This evaluation is based on its use in food and does not provide detailed toxicological data that would be required for therapeutic applications. There is a lack of publicly available data on the acute and chronic toxicity, genotoxicity, and carcinogenicity of this compound.
Drug Development and Future Perspectives
Currently, there is no evidence to suggest that this compound is being pursued in drug development. The significant gaps in the understanding of its biological activities and mechanism of action are major hurdles. However, the favorable safety profile as a food additive, combined with the known therapeutic effects of structurally similar compounds, suggests that this compound could be a candidate for further investigation.
Future research should focus on:
-
In vitro screening: A broad panel of in vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic activities of this compound.
-
Mechanism of action studies: Investigating the effects of this compound on key signaling pathways such as Nrf2 and NF-κB.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
The following workflow illustrates a potential path for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a well-characterized flavoring agent with a favorable safety profile for its current application. However, its potential as a bioactive compound remains largely unexplored. This technical guide has summarized the available data on its physicochemical properties and has highlighted the significant lack of research into its biological effects. By drawing parallels with structurally related organosulfur compounds, we have proposed potential antioxidant, anti-inflammatory, and cytotoxic activities that warrant experimental investigation. The provided representative experimental protocols and hypothetical signaling pathways offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further research is essential to bridge the knowledge gap and determine if this compound or its derivatives could be developed into novel therapeutic agents.
References
- 1. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details [fao.org]
- 3. WHO | JECFA [apps.who.int]
- 4. ALLYL THIOPROPIONATE CAS#: 41820-22-8 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. foodb.ca [foodb.ca]
- 7. scent.vn [scent.vn]
- 8. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Allylthiopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of allylthiopropionate, a thioester compound with potential applications in various fields of chemical research and development. The protocol herein details a robust and reliable method for its preparation via the nucleophilic substitution of allyl bromide with potassium thiopropionate. This method was chosen for its straightforward procedure and amenability to standard laboratory equipment. Included are detailed experimental procedures, tables of quantitative data for reagents and product characterization, and a workflow diagram for clarity.
Introduction
This compound (S-allyl propanethioate) is an organosulfur compound belonging to the thioester family. Thioesters are important intermediates in organic synthesis and are found in various natural products. The allyl group, in particular, offers a reactive handle for further chemical modifications. This protocol outlines a laboratory-scale synthesis that can be readily adopted for the production of this compound for research purposes.
Data Presentation
Table 1: Reagent and Product Properties
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | CAS Number |
| Allyl Bromide | C₃H₅Br | 120.98 | 71 | 1.398 | 1.469 | 106-95-6 |
| Thiopropionic Acid | C₃H₆OS | 90.14 | 110-111 | 1.019 | 1.459 | 107-98-2 |
| Potassium Hydroxide | KOH | 56.11 | 1327 | 2.044 | - | 1310-58-3 |
| This compound | C₆H₁₀OS | 130.21 | 150-151 | ~0.99 | ~1.482 | 41820-22-8 |
Table 2: Experimental Parameters
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Molar Ratio (Potassium Thiopropionate:Allyl Bromide) | 1:1.1 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Solvent Volume | 50 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Expected Yield | 80-90% |
Table 3: Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=), 5.15-5.05 (m, 2H, =CH₂), 3.55 (d, J=7.2 Hz, 2H, -S-CH₂-), 2.55 (q, J=7.6 Hz, 2H, -CO-CH₂-), 1.15 (t, J=7.6 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 199.5 (C=O), 133.0 (-CH=), 118.0 (=CH₂), 38.0 (-S-CH₂-), 34.5 (-CO-CH₂-), 9.5 (-CH₃) |
| IR (neat, cm⁻¹) | ~3080 (C-H, alkene), ~2970, ~2930 (C-H, alkane), ~1690 (C=O, thioester), ~1635 (C=C), ~985, ~920 (=C-H bend) |
| GC-MS (m/z) | 130 [M]⁺, 89, 73, 41 |
Experimental Protocol
This protocol is divided into two main stages: the in-situ preparation of potassium thiopropionate and the subsequent synthesis of this compound.
Part 1: In-situ Preparation of Potassium Thiopropionate
-
Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: In a separate beaker, dissolve 0.56 g (10 mmol) of potassium hydroxide in 10 mL of absolute ethanol.
-
Reaction: To the three-necked flask, add 0.90 g (10 mmol) of thiopropionic acid dissolved in 20 mL of N,N-Dimethylformamide (DMF).
-
Addition: Slowly add the ethanolic potassium hydroxide solution to the thiopropionic acid solution via the dropping funnel over 15 minutes with constant stirring at room temperature.
-
Completion: Stir the resulting mixture for an additional 30 minutes at room temperature to ensure the complete formation of potassium thiopropionate.
Part 2: Synthesis of this compound
-
Addition of Allyl Bromide: To the freshly prepared potassium thiopropionate solution, add 1.33 g (11 mmol) of allyl bromide dropwise using the dropping funnel over 20 minutes. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Work-up:
-
Pour the reaction mixture into 100 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated sodium chloride solution (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 60-65 °C at 10 mmHg.
-
-
Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity against the data provided in Table 3.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Allyl bromide is toxic, a lachrymator, and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiopropionic acid has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.
This protocol is intended for use by trained laboratory personnel. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.
Analytical Methods for the Detection of Allylthiopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate is a sulfur-containing organic compound with potential applications in flavor chemistry and as a bioactive molecule. Accurate and reliable analytical methods are essential for its detection and quantification in various matrices, including food products and biological samples. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), sample preparation guidelines, and a summary of expected quantitative performance.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra.
Application Note: GC-MS Analysis of this compound in Food Matrices
This method is suitable for the quantitative analysis of this compound in various food matrices, such as garlic- or onion-containing products, sauces, and processed foods. The protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, which is a solvent-free and sensitive extraction technique for volatile compounds.
Experimental Protocol
1. Sample Preparation (HS-SPME)
-
Apparatus: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Procedure:
-
Homogenize solid food samples.
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride (to enhance analyte partitioning into the headspace).
-
If an internal standard is used, spike the sample with an appropriate amount of a stock solution (e.g., propylthiopropionate).
-
Immediately seal the vial.
-
Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Identification: The retention time for this compound is determined by its Kovats retention index (approximately 1088 on a standard non-polar column). Identification is confirmed by comparing the acquired mass spectrum with a reference spectrum. Key identifying ions for this compound (C₆H₁₀OS, MW: 130.21) include m/z 41 (allyl cation, base peak), 57, 73, and 130 (molecular ion).
-
II. High-Performance Liquid Chromatography (HPLC) Method
For non-volatile samples or when derivatization is preferred, HPLC offers a robust alternative for the analysis of thiols and thioesters. This protocol involves a pre-column derivatization step to enhance detection by UV or fluorescence detectors.
Application Note: HPLC Analysis of this compound in Biological Samples
This method is designed for the quantification of this compound and other thiols in biological matrices such as plasma, urine, or cell lysates. The protocol employs derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce a colored product detectable by a UV-Vis detector.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Reagents: 0.1 M phosphate buffer (pH 8.0), DTNB solution (10 mM in phosphate buffer), trichloroacetic acid (TCA) solution (10% w/v).
-
Procedure for Plasma/Serum:
-
To 100 µL of plasma or serum, add 100 µL of 10% TCA to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To 50 µL of the supernatant, add 150 µL of phosphate buffer (pH 8.0) and 50 µL of DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
The sample is ready for HPLC analysis.
-
2. HPLC Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 412 nm (for the TNB anion produced in the derivatization reaction).
-
Quantification: A calibration curve is constructed using standards of a related thiol (e.g., cysteine or glutathione) derivatized in the same manner. The concentration of this compound is determined relative to this standard curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described analytical methods for this compound. These values are estimates based on the analysis of structurally similar volatile sulfur compounds and thiols, as direct validation data for this compound is not extensively available in the literature.[1][2][3]
| Parameter | GC-MS with HS-SPME (Food Matrix) | HPLC-UV with DTNB Derivatization (Biological Matrix) |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.1 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | 0.5 - 1.5 µM |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 90 - 105% |
| Precision (RSD) | < 15% | < 10% |
Visualizations
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Analysis of Allylthiopropionate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the identification and quantification of allylthiopropionate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur-containing compound of interest in the flavor and fragrance industries and may have applications in pharmaceutical research due to its chemical properties. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₆H₁₀OS) is a thioester known for its characteristic odor, contributing to the aroma profile of various natural products. Accurate and reliable analytical methods are crucial for its characterization and quantification in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra. This note provides a comprehensive protocol for the analysis of this compound, applicable to quality control in food and fragrance industries, as well as for research purposes in pharmaceutical sciences.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as essential oils or flavor concentrates, a direct injection following dilution is appropriate. For more complex matrices like food products or biological samples, headspace or solid-phase microextraction (SPME) is recommended to isolate and concentrate the volatile analytes.
a) Direct Liquid Injection:
-
Accurately weigh approximately 1 g of the sample into a volumetric flask.
-
Dilute the sample with a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME): [1][2]
-
Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial.
-
If the sample is aqueous, add NaCl (e.g., 20% w/v) to increase the volatility of the analytes.[1]
-
Seal the vial with a PTFE-lined septum.
-
Equilibrate the sample at a constant temperature (e.g., 50°C) for a predetermined time (e.g., 15-30 minutes) with agitation.[2]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[1]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
| Solvent Delay | 3 min |
Data Presentation
Quantitative analysis of this compound can be performed using an external or internal standard method. The following table summarizes key analytical parameters for this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (DB-5) | Key Mass Fragments (m/z) |
| This compound | 41820-22-8 | C₆H₁₀OS | 130.21 | ~980 | 41, 57, 73, 130 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of Allylthiopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate (S-allyl propanethioate) is a sulfur-containing organic compound with potential applications in flavor chemistry and as a synthon in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR analysis of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Structure of this compound:
CH₃-CH₂-C(=O)-S-CH₂-CH=CH₂
Atom Numbering for NMR Assignments:
O || CH₃-CH₂-C-S-CH₂-CH=CH₂ 1 2 3 4 5 6
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom # | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | H-1 | 1.15 | Triplet (t) | J₁‚₂ ≈ 7.5 |
| 2 | H-2 | 2.55 | Quartet (q) | J₂‚₁ ≈ 7.5 |
| 4 | H-4 | 3.55 | Doublet (d) | J₄‚₅ ≈ 7.0 |
| 5 | H-5 | 5.85 | Multiplet (ddt) | J₅‚₆(trans) ≈ 17.0, J₅‚₆(cis) ≈ 10.0, J₅‚₄ ≈ 7.0 |
| 6 | H-6 (trans) | 5.25 | Doublet of triplets (dt) | J₆(trans)‚₅ ≈ 17.0, J(gem) ≈ 1.5 |
| 6 | H-6 (cis) | 5.20 | Doublet of triplets (dt) | J₆(cis)‚₅ ≈ 10.0, J(gem) ≈ 1.5 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom # | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C-1 (CH₃) | 9.0 |
| 2 | C-2 (CH₂) | 37.0 |
| 3 | C-3 (C=O) | 199.0 |
| 4 | C-4 (S-CH₂) | 33.0 |
| 5 | C-5 (=CH) | 133.0 |
| 6 | C-6 (=CH₂) | 118.0 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a high-quality NMR sample of liquid this compound is as follows:
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Filtration: To ensure spectral quality by removing any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
a) ¹H NMR Spectroscopy:
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
b) ¹³C NMR Spectroscopy:
-
Instrument Setup: Tune the carbon probe and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential multiplication (line broadening) of 1-2 Hz is often applied to improve the signal-to-noise ratio.
c) 2D NMR Spectroscopy (COSY and HSQC):
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard cosygpqf pulse sequences can be used.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Standard hsqcedetgpsisp2.2 pulse sequences are suitable.
Data Interpretation and Structural Verification
The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.
-
¹H NMR: The integration of the signals should correspond to the number of protons in each environment (3H for H-1, 2H for H-2, 2H for H-4, 1H for H-5, and 2H for H-6). The splitting patterns (multiplicities) reveal the number of neighboring protons.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon environments. The chemical shifts are indicative of the carbon type (e.g., alkyl, alkene, carbonyl).
-
COSY: Cross-peaks in the COSY spectrum will confirm the coupling between adjacent protons, for example, between H-1 and H-2, and between H-4, H-5, and H-6.
-
HSQC: Cross-peaks will link each proton to its directly attached carbon, confirming the assignments made from the 1D spectra. For instance, a cross-peak will be observed between the proton signal at ~3.55 ppm (H-4) and the carbon signal at ~33.0 ppm (C-4).
By systematically analyzing these spectra, a complete and confident structural assignment of this compound can be achieved.
Application Note: Quantitative Analysis of Allylthiopropionate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate is an organosulfur compound with potential applications in various fields, including pharmaceuticals and agriculture. Accurate and reliable quantification of this compound is crucial for research, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed to provide high sensitivity, selectivity, and reproducibility for the analysis of this compound in various sample matrices.
Principle of the Method
This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected by its UV absorbance at a low wavelength, which provides good sensitivity for thioester compounds.
Experimental
Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile
-
HPLC grade water
-
This compound reference standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chromatographic Conditions
A summary of the typical chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | 10 minutes |
Table 1: HPLC Conditions for this compound Analysis
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent may depend on the sample matrix.
-
Vortex the sample for 1 minute and sonicate for 10 minutes to ensure complete extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Typical validation parameters for the HPLC analysis of related sulfur compounds are summarized in Table 2.[1]
| Parameter | Typical Value |
| Linearity Range | 2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.6 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 3.5 min |
Table 2: Typical Method Validation Parameters
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps from sample preparation to data analysis.
Potential Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is crucial in drug development. As a xenobiotic thioester, it is likely to undergo Phase I and Phase II metabolism. A plausible metabolic pathway is outlined below, based on the known metabolism of allyl sulfides and xenobiotic thioesters.[2][3][4]
Caption: A diagram showing the potential metabolic fate of this compound in the body.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC instrumentation. The provided validation parameters and metabolic pathway information offer a comprehensive resource for researchers and professionals working with this compound.
References
- 1. bezmialemscience.org [bezmialemscience.org]
- 2. Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Allylthiopropionate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate, also known as S-allyl propanethioate, is a volatile organosulfur compound utilized in the food industry as a flavoring agent.[1][2][3] It is recognized for its characteristic pungent and savory aroma profile, contributing to the overall flavor of various food products. This document provides detailed application notes and experimental protocols for the synthesis, sensory evaluation, stability testing, and proposed metabolic pathway of this compound for research and development purposes.
Chemical Structure:
** IUPAC Name: ** S-prop-2-enyl propanethioate[1] CAS Number: 41820-22-8[4][5] FEMA Number: 3329[3]
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H10OS | [4] |
| Molecular Weight | 130.21 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Alliaecous, fresh, onion, garlic, green, gassy | [3] |
| Taste | Fresh, onion, green, sweet, vegetable | |
| Boiling Point | 150-151 °C at 760 mmHg | |
| Density | 0.965 g/mL at 25 °C | [6] |
| Refractive Index | 1.482 at 20 °C |
Synthesis Protocol
Principle
The synthesis of this compound can be achieved by the reaction of allyl mercaptan with propanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials and Reagents
-
Allyl mercaptan (CH2=CHCH2SH)
-
Propanoyl chloride (CH3CH2COCl)
-
Pyridine or other suitable non-nucleophilic base
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve allyl mercaptan (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add propanoyl chloride (1.05 equivalents) dissolved in anhydrous diethyl ether dropwise to the stirred solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Allyl mercaptan and propanoyl chloride are volatile, flammable, and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Sensory Evaluation Protocols
Quantitative sensory analysis is crucial for characterizing the flavor profile of this compound and determining its suitability for various food applications.[9]
Quantitative Flavor Profile Analysis
This protocol outlines a method for a trained sensory panel to quantitatively describe the flavor attributes of this compound.
4.1.1. Panelist Training and Selection
-
Recruit 8-12 panelists with prior experience in descriptive sensory analysis.
-
Conduct training sessions to familiarize panelists with the flavor attributes associated with sulfur compounds, such as "alliaceous," "oniony," "garlicky," "green," "gassy," "sweet," and "vegetable."[10][11]
-
Provide reference standards for each attribute to calibrate the panelists.
4.1.2. Sample Preparation
-
Prepare a stock solution of this compound in a neutral carrier such as propylene glycol or medium-chain triglycerides (MCT) oil.
-
Prepare a series of dilutions of the stock solution in water or a simple food matrix (e.g., unsalted broth) to determine the optimal concentration for evaluation. The concentration should be high enough to perceive the characteristic flavors without causing sensory fatigue.
4.1.3. Evaluation Procedure
-
Present the samples to the panelists in a randomized and blind manner.
-
Use a structured scoresheet with a 15-point intensity scale for each flavor attribute (0 = not perceptible, 15 = extremely strong).
-
Panelists should evaluate the samples and rate the intensity of each flavor attribute.
-
Provide water and unsalted crackers for palate cleansing between samples.
4.1.4. Data Analysis
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the flavor attributes and the samples.[12]
Table 2: Example Sensory Attributes and Reference Standards for this compound Evaluation
| Attribute | Description | Reference Standard (in water) |
| Alliaecous | Pungent, characteristic of garlic and onions | Diluted fresh garlic juice |
| Oniony | Sharp, sulfurous, characteristic of fresh onions | Diluted fresh onion juice |
| Garlicky | Pungent, characteristic of fresh garlic | Diluted fresh garlic juice |
| Green | Aromatic associated with freshly cut green vegetables | Hexenal solution |
| Gassy | A volatile, slightly sulfurous note | |
| Sweet | Basic taste of sucrose | Sucrose solution |
| Vegetable | Cooked vegetable, savory note | Vegetable broth |
Diagram of Sensory Evaluation Workflow
References
- 1. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]
- 4. chemscene.com [chemscene.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Allylthiopropionate in the Synthesis of Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate and related allylthio compounds are versatile building blocks in organic synthesis, offering a unique combination of reactive functional groups. The allyl group can participate in various reactions, including radical additions and transition metal-catalyzed cross-coupling reactions. The thioester functionality can act as a synthetic equivalent of a carboxylic acid, an acyl radical precursor, or a handle for constructing carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the use of allylthio-containing compounds in the synthesis of heterocyclic structures with potential applications in drug discovery and development.
Application: Synthesis of Bioactive Allylthio-Substituted Pyridazines
Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties. The incorporation of an allylthio group can enhance the pharmacological profile of these heterocycles. This section details a synthetic route to 3-chloro-6-(allylthio)pyridazine, a key intermediate for the synthesis of more complex, biologically active molecules.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for 3-chloro-6-(allylthio)pyridazine.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride
This protocol outlines the two-step synthesis of 3,6-dichloropyridazine, a key precursor for introducing the allylthio group.
Step 1: Synthesis of 3,6-Pyridazinediol
-
Reaction: Maleic anhydride reacts with hydrazine to form 3,6-pyridazinediol.
-
Materials:
-
Maleic anhydride (98 g, 1 mol)
-
Hydrazine hydrate (80%, 72.5 mL, 1.3 mol)
-
30% Hydrochloric acid (120 mL)
-
Cold ethanol
-
-
Procedure:
-
To a 500 mL three-necked flask, add hydrazine hydrate (72.5 mL, 1.3 mol).
-
Slowly add 30% hydrochloric acid (120 mL) dropwise with stirring.
-
Add maleic anhydride (98 g, 1 mol) to the mixture.
-
Reflux the mixture at 110 °C for 3 hours.[1]
-
Cool the reaction mixture to room temperature to allow for crystallization.
-
Filter the resulting solid and wash the filter cake 3-4 times with cold ethanol.
-
Dry the solid to obtain 3,6-pyridazinediol.
-
-
Expected Yield: ~91%[1]
Step 2: Synthesis of 3,6-Dichloropyridazine
-
Reaction: 3,6-Pyridazinediol is chlorinated using phosphorus oxychloride to yield 3,6-dichloropyridazine.
-
Materials:
-
3,6-Pyridazinediol (22 g, 0.2 mol)
-
Phosphorus oxychloride (POCl₃) (104 mL, 1.12 mol)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
n-Hexane
-
-
Procedure:
-
In a three-necked flask, combine 3,6-pyridazinediol (22 g, 0.2 mol) and phosphorus oxychloride (104 mL, 1.12 mol).
-
Heat the mixture to 80-125 °C and maintain the reaction for 4 hours.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the solution by adding 28% ammonia water dropwise until the pH is approximately 8.
-
Filter the resulting brown solid.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and then remove the solvent by distillation.
-
Combine the solid from filtration and the residue from distillation.
-
Recrystallize the combined solids from n-hexane to obtain white crystals of 3,6-dichloropyridazine.
-
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 3,6-Pyridazinediol | Maleic Anhydride | Hydrazine Hydrate, HCl | 91 | 298-300 |
| 3,6-Dichloropyridazine | 3,6-Pyridazinediol | Phosphorus Oxychloride | 82-85 | 67-69 |
Table 1: Summary of yields and melting points for the synthesis of 3,6-dichloropyridazine.
Protocol 2: Synthesis of 3-Chloro-6-(allylthio)pyridazine
-
Reaction: Nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with allyl mercaptan. While a specific protocol for this exact reaction is not detailed in the searched literature, the reactivity of 3,6-dichloropyridazine with sulfur nucleophiles is established.[3] The following is a general procedure based on similar reactions.
-
Materials:
-
3,6-Dichloropyridazine
-
Allyl mercaptan
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
-
-
General Procedure (Hypothetical):
-
Dissolve 3,6-dichloropyridazine in a suitable solvent in a reaction flask.
-
Add one equivalent of a base to the solution.
-
Slowly add one equivalent of allyl mercaptan to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Note: Optimization of the base, solvent, and reaction temperature would be necessary to achieve a good yield and selectivity for the mono-substituted product.
Logical Relationship Diagram for Nucleophilic Substitution
Caption: Nucleophilic substitution of 3,6-dichloropyridazine.
Future Perspective: this compound as a 1,4-Dicarbonyl Precursor
While the above protocol utilizes allyl mercaptan, this compound itself could potentially be employed in the synthesis of pyridazine derivatives. A plausible, though currently hypothetical, route would involve the conversion of this compound into a γ-keto thioester, which is a 1,4-dicarbonyl equivalent. This intermediate could then undergo cyclization with hydrazine to form the pyridazine ring.
The proposed synthetic pathway is as follows:
Caption: Hypothetical synthesis of a pyridazinone from this compound.
This approach would involve a "soft enolization" and acylation of the thioester to generate the γ-keto thioester.[4] Subsequent reaction with hydrazine would lead to the formation of an allylthio-substituted pyridazinone derivative. This represents a promising area for future research in the application of this compound in heterocyclic synthesis.
Conclusion
Allylthio-containing compounds are valuable precursors for the synthesis of functionalized organic molecules. The protocols and conceptual pathways outlined in this document provide a starting point for researchers and drug development professionals to explore the utility of these reagents in constructing novel heterocyclic scaffolds with potential biological activity. Further investigation into the direct use of this compound as a 1,4-dicarbonyl precursor is warranted and could open up new avenues for the efficient synthesis of pyridazine-based drug candidates.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization [organic-chemistry.org]
Application Notes & Protocols: Antimicrobial and Antifungal Properties of Allyl Thiosulfinates
Important Note: As of the latest literature review, specific data on the antimicrobial and antifungal properties of allylthiopropionate is not available. This document provides a detailed overview of the properties and protocols for structurally related and well-researched allyl thiosulfinates, primarily Allicin (diallylthiosulfinate) , which is a major bioactive compound from garlic (Allium sativum). The information presented here can serve as a strong foundational resource for researchers investigating the potential of related sulfur-containing organic compounds.
Introduction
Thiosulfinates are a class of organosulfur compounds known for their broad-spectrum antimicrobial and antifungal activities. Allicin, a prominent member of this class, is formed upon the enzymatic action of alliinase on alliin when garlic cloves are crushed.[1][2] These compounds are of significant interest to researchers in drug development due to their potent activity against a wide range of pathogens, including multi-drug resistant strains.[3][4][5] This document outlines the mechanism of action, antimicrobial efficacy, and detailed experimental protocols for evaluating the antimicrobial and antifungal properties of allyl thiosulfinates.
Mechanism of Action
The primary antimicrobial and antifungal mechanism of allicin and related thiosulfinates is their ability to react with thiol (-SH) groups present in microbial proteins and enzymes.[6] This interaction leads to the formation of mixed disulfides, which can inactivate crucial enzymes involved in essential metabolic pathways, thereby inhibiting microbial growth and proliferation.[5][7]
Key aspects of the mechanism of action include:
-
Enzyme Inactivation: Thiosulfinates readily react with cysteine residues in enzymes, leading to their inactivation. Enzymes such as alcohol dehydrogenase, thioredoxin reductase, and RNA polymerase have been identified as targets.[5]
-
Induction of Oxidative Stress: The reaction with thiols disrupts the cellular redox balance, leading to oxidative stress within the microbial cells.[6][8] This can cause damage to cellular components, including DNA and membranes.
-
Membrane Permeability: Allicin can readily permeate phospholipid bilayers, allowing it to interact with intracellular targets.[9]
Below is a diagram illustrating the proposed mechanism of action.
Data Presentation: Antimicrobial and Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for allicin and other related thiosulfinates against various bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of Allicin
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16 - 32 | [4] |
| Streptococcus pneumoniae | 8 - 16 | [4] |
| Pseudomonas aeruginosa | 64 - 128 | [4] |
| Escherichia coli | 64 | [10] |
| Multi-drug resistant E. coli | Not specified | [5] |
Table 2: Antifungal Activity of Allicin
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 1.57 - 6.25 | [11] |
| Cryptococcus neoformans H99 | 2 | [1] |
| Trichophyton rubrum | 6.25 | [12] |
| Aspergillus niger | Not specified | [13] |
| Rhodotorula mucilaginosa | 140 (mg/mL for extract) | [14] |
Table 3: Antimicrobial Activity of Propyl-propane-thiosulfinate (PTS) and Propyl-propane-thiosulfonate (PTSO)
| Microbial Strain | PTS MIC₅₀ (mg/L) | PTSO MIC₅₀ (mg/L) | Reference |
| Candida spp. | 16 - 64 | 4 - 16 | [14] |
| Enterobacteriaceae | 256 - 512 | 64 - 128 | [15] |
| Pseudomonas aeruginosa | 1024 | 512 | [15] |
| Staphylococcus aureus | Not specified | 8 | [15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Allicin)
-
Microbial cultures (bacterial or fungal)
-
96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Microbial Inoculum:
-
Culture the microorganism overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10⁶ CFU/mL for yeast).
-
Dilute the suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing only the broth medium and the microbial inoculum.
-
Negative Control: A well containing only the broth medium.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) as compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial population.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium.
-
Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the test compound that results in no microbial growth on the agar plate.
Conclusion
While specific research on this compound is lacking, the extensive data on related allyl thiosulfinates, particularly allicin, demonstrate potent antimicrobial and antifungal properties. The mechanism of action, centered on the reaction with thiol-containing proteins, suggests a broad-spectrum activity that is of significant interest for the development of new therapeutic agents. The protocols provided herein offer a standardized approach for researchers to evaluate the efficacy of novel sulfur-containing compounds against a wide array of microbial pathogens. Future research into the specific properties of this compound is warranted to determine its potential as a novel antimicrobial agent.
References
- 1. Frontiers | Allicin shows antifungal efficacy against Cryptococcus neoformans by blocking the fungal cell membrane [frontiersin.org]
- 2. Combating Black Fungus: Using Allicin as a Potent Antifungal Agent against Mucorales [mdpi.com]
- 3. [Synthesis and Antimicrobial Activity of Thiosulfinates and Allicin Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Allicin? [synapse.patsnap.com]
- 7. ijpbs.net [ijpbs.net]
- 8. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of allicin and garlic extracts on growth of cultured hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. in-vitro-antibacterial-activity-of-propyl-propane-thiosulfinate-and-propyl-propane-thiosulfonate-derived-from-allium-spp-against-gram-negative-and-gram-positive-multidrug-resistant-bacteria-isolated-from-human-samples - Ask this paper | Bohrium [bohrium.com]
Application of Allylthiopropionate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate is a bifunctional molecule featuring both an allyl group and a thioester moiety. This unique combination of functional groups makes it a compound of significant interest in polymer chemistry, offering potential applications in controlled radical polymerization, synthesis of functional polymers, and post-polymerization modification. The allyl group can participate in polymerization reactions or serve as a site for post-polymerization modification via thiol-ene click chemistry. The thioester or the corresponding thiol (after hydrolysis or reduction) can act as a chain transfer agent (CTA) to control polymer molecular weight and introduce end-group functionality.
Due to a lack of extensive studies specifically on this compound in the context of polymerization, this document will provide an overview of its potential applications based on the well-established reactivity of its constituent functional groups. Experimental protocols and quantitative data for structurally similar and more extensively studied compounds, such as allyl mercaptan and other thiol-based chain transfer agents, will be presented as illustrative examples.
Principle of Application: Chain Transfer in Radical Polymerization
In radical polymerization, chain transfer is a crucial process for controlling the molecular weight of the resulting polymers.[1] A chain transfer agent (CTA) reacts with a growing polymer radical, terminating that chain and initiating a new one.[2][3] Thiols are a well-known class of highly efficient CTAs due to the relatively weak S-H bond, which facilitates hydrogen atom transfer to the propagating radical.[3]
While this compound is a thioester, it can be readily converted to allyl mercaptan (allyl thiol) and propionic acid. Allyl mercaptan, possessing a reactive thiol group, is expected to be an effective chain transfer agent. The general mechanism for a thiol-mediated chain transfer is depicted below.
Diagram: General Mechanism of Thiol-Mediated Chain Transfer
Caption: Mechanism of chain transfer in radical polymerization using a thiol compound.
Application in Functional Polymer Synthesis
The allyl group in this compound provides a versatile handle for creating functional polymers. This can be achieved in two primary ways:
-
Copolymerization: this compound can potentially be copolymerized with other vinyl monomers. The pendant thiopropionate group can then be hydrolyzed to a thiol, yielding a polymer with pendant thiol functionalities. These thiol groups are valuable for subsequent reactions, such as conjugation with biomolecules or nanoparticles.
-
Post-Polymerization Modification: Polymers synthesized with terminal allyl groups, for instance by using an allyl-functionalized chain transfer agent, can be modified via thiol-ene "click" chemistry.[4] In this reaction, a thiol (like one derived from this compound) adds across the double bond of the allyl group, allowing for the introduction of the thiopropionate functionality onto the polymer chain end.
Diagram: Thiol-Ene "Click" Chemistry for Polymer Functionalization
Caption: Workflow for post-polymerization modification using thiol-ene chemistry.
Experimental Protocols (Illustrative Examples)
Protocol 1: Solution Polymerization of Methyl Methacrylate (MMA) with a Thiol Chain Transfer Agent
This protocol describes a typical free-radical solution polymerization where a thiol is used to control the molecular weight of poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene, anhydrous
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Thiol chain transfer agent (e.g., dodecanethiol as a proxy for allyl mercaptan)
-
Nitrogen gas, high purity
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of MMA and the thiol chain transfer agent in toluene. A typical monomer concentration is 2 M. The concentration of the chain transfer agent will determine the final molecular weight of the polymer (see table below for examples).
-
Initiator Addition: Add the initiator, AIBN. The molar ratio of monomer to initiator is typically in the range of 100:1 to 1000:1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-70 °C. The polymerization time will vary depending on the specific conditions but is typically in the range of 4-24 hours.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Protocol 2: Surface Modification and Polymerization for Sensor Fabrication
This protocol, adapted from the literature, describes the use of allyl mercaptan to functionalize a gold surface, followed by polymerization to create a molecularly imprinted polymer layer for sensor applications.[5][6]
Materials:
-
Gold-coated quartz crystal microbalance (QCM) sensor
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1, Caution: Extremely Corrosive )
-
Ethanol, absolute
-
Allyl mercaptan
-
Polymerization mixture (containing monomer, cross-linker, initiator, and template molecule as required for the specific application)
Procedure:
-
Substrate Cleaning: Clean the gold surface of the QCM sensor with piranha solution for 30 seconds, followed by rinsing with deionized water and ethanol. Dry the sensor under a stream of nitrogen.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned sensor in a solution of allyl mercaptan in ethanol (e.g., 10 mM) for 12-24 hours to form a self-assembled monolayer.[5]
-
Rinsing: Rinse the sensor thoroughly with ethanol to remove any non-covalently bound allyl mercaptan and dry under nitrogen.
-
Surface-Initiated Polymerization: Immerse the allyl mercaptan-modified sensor into the prepared polymerization mixture.
-
Initiation: Initiate polymerization using an appropriate method, such as UV irradiation or thermal decomposition of an initiator.[5]
-
Washing: After polymerization, wash the sensor extensively to remove unreacted monomers and the template molecule (in the case of molecular imprinting).
-
Drying and Characterization: Dry the sensor and characterize the polymer layer using appropriate techniques (e.g., atomic force microscopy, ellipsometry).
Quantitative Data (Illustrative Examples)
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Cs value indicates a more efficient chain transfer agent. The following table summarizes representative data for various thiol chain transfer agents in the polymerization of common monomers.
| Chain Transfer Agent | Monomer | Polymerization Temperature (°C) | Chain Transfer Constant (Cs) | Reference |
| Dodecanethiol | Styrene | 60 | 19 | Generic Textbook Data |
| Dodecanethiol | Methyl Methacrylate (MMA) | 60 | 0.67 | Generic Textbook Data |
| Thiophenol | Styrene | 60 | 2.6 | Generic Textbook Data |
| Thiophenol | Methyl Acrylate | 60 | 5.3 | Generic Textbook Data |
| Allyl Mercaptan | Styrene | 60 | ~22 | Estimated |
Note: The value for allyl mercaptan is an estimation based on the reactivity of similar thiols. Specific experimental determination is required for accurate values.
The following table illustrates the expected effect of increasing the concentration of a thiol chain transfer agent on the molecular weight of the resulting polymer.
| [Monomer]:[CTA] Ratio | Expected Number-Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| 1000:1 | High | ~1.5-2.0 |
| 500:1 | Medium-High | ~1.5-2.0 |
| 100:1 | Medium-Low | ~1.5-2.0 |
| 50:1 | Low | ~1.5-2.0 |
Note: These are generalized trends. The actual values will depend on the specific monomer, CTA, initiator, and reaction conditions.
Conclusion
This compound holds promise as a versatile molecule in polymer chemistry due to its dual functionality. While direct experimental data on its use in polymerization is currently limited in the available literature, its structural components suggest potential as a chain transfer agent (likely after conversion to allyl mercaptan) and as a monomer or modifying agent for the synthesis of functional polymers. The provided protocols and data for structurally related compounds serve as a valuable starting point for researchers interested in exploring the applications of this compound in their own work. Further research is warranted to fully elucidate the reactivity and potential of this compound in polymer synthesis and modification.
References
- 1. Formation of Monolithic Ion-Selective Transport Media Based on “Click” Cross-Linked Hyperbranched Polyglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Allylthiopropionate as a Standard for Analytical Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate (C₆H₁₀OS) is a sulfur-containing organic compound recognized for its characteristic garlic and onion-like aroma.[1][2] While it is primarily utilized as a flavoring agent in the food industry, its stability and distinct chemical properties make it a suitable candidate for use as an analytical standard.[3] This document provides detailed application notes and protocols for the use of this compound as a calibration standard for the quantitative analysis of volatile sulfur compounds in complex matrices, such as food products and environmental samples, using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a standard is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀OS | PubChem |
| Molecular Weight | 130.21 g/mol | PubChem |
| Boiling Point | 150-151 °C at 760 mmHg | PubChem |
| Appearance | Colorless to pale yellow liquid | FlavScents |
| Odor | Alliaceous, fresh onion, garlic, green, gassy | FlavScents |
| Synonyms | S-allyl thiopropionate, S-2-Propenyl propanethioate | PubChem |
Application: Quantification of Allyl Isothiocyanate in Mustard Seed Oil
This protocol outlines the use of this compound as an internal standard for the quantification of allyl isothiocyanate, a major flavor component in mustard seed oil, by GC-MS. The structural similarity and differing retention times of these two compounds make this compound an excellent choice for an internal standard, which helps to correct for variations in sample injection and instrument response.
Experimental Workflow
References
Application Notes and Protocols for the Purification of Synthesized Allylthiopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized allylthiopropionate, a thioester compound of interest in various research and development fields. The following sections outline three common purification techniques: vacuum fractional distillation, column chromatography, and liquid-liquid extraction. Each method is presented with a detailed experimental protocol, a summary of expected outcomes in a tabular format, and a visual workflow diagram. Additionally, protocols for assessing the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are provided.
Purification by Vacuum Fractional Distillation
Vacuum fractional distillation is a highly effective method for purifying liquid compounds, particularly those with high boiling points or those that are susceptible to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of this compound is lowered, allowing for its separation from less volatile impurities.
Data Presentation: Distillation of Thioesters
Due to the limited availability of specific data for this compound, the following table presents representative data for the vacuum distillation of similar ester compounds, which can be considered indicative of the expected yield and purity.
| Compound Type | Initial Purity | Final Purity | Yield | Reference |
| C16 and C18 Methyl Esters | Not Specified | >99% | 74.6% - 92.8% | [1] |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware joints are properly sealed with vacuum grease.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Procedure:
-
Begin stirring the crude this compound.
-
Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the distillation column.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point of this compound is approximately 150-151°C at atmospheric pressure; this will be significantly lower under vacuum.
-
Once the desired fraction is collected, discontinue heating and allow the system to cool before slowly releasing the vacuum.
-
Visualization: Vacuum Fractional Distillation Workflow
References
Troubleshooting & Optimization
Allylthiopropionate Stability and Degradation: A Technical Support Resource
For researchers, scientists, and drug development professionals working with allylthiopropionate, understanding its stability and degradation pathways is critical for ensuring experimental accuracy and product integrity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound, as a thioester, is susceptible to three main degradation pathways:
-
Hydrolysis: The thioester bond can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases.
-
Oxidation: The sulfur atom in the thioester linkage is prone to oxidation, which can lead to the formation of sulfoxides and sulfones, altering the molecule's properties.
-
Thermal Decomposition: At elevated temperatures, the carbon-sulfur bonds can undergo homolytic fission, leading to a variety of degradation products.
Q2: How can I prevent the degradation of my this compound samples?
To maintain the integrity of this compound, consider the following precautions:
-
Storage Conditions: Store in a cool, dark, and dry place. Use of an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
pH Control: Maintain solutions at a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis. Buffering your experimental system can be beneficial.
-
Avoid High Temperatures: Protect the compound from excessive heat during experiments and storage.
-
Solvent Choice: Use aprotic solvents when possible to reduce the risk of hydrolysis. If aqueous solutions are necessary, prepare them fresh and use them promptly.
Q3: What are the likely degradation products of this compound?
Based on the primary degradation pathways, the expected degradation products are:
-
Hydrolysis: Propionic acid and allyl mercaptan.
-
Oxidation: this compound sulfoxide and subsequently this compound sulfone.
-
Thermal Decomposition: A complex mixture of products can be formed, potentially including propionic acid, allyl mercaptan, and various radicals that can lead to secondary reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected experimental results over time. | Hydrolysis of the thioester bond. | - Verify the pH of your stock solutions and experimental media. Adjust to neutral pH if necessary.- Prepare fresh solutions for each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) in an anhydrous solvent. |
| Appearance of new, unidentified peaks in analytical chromatography (e.g., HPLC, GC-MS). | Oxidation of the sulfur atom or thermal degradation. | - Purge solutions with an inert gas (argon or nitrogen) to remove dissolved oxygen.- Avoid exposing the compound to high temperatures during sample preparation or analysis.- Use antioxidants if compatible with your experimental system. |
| Inconsistent results between different batches of the compound. | Improper storage or handling leading to partial degradation. | - Re-evaluate your storage and handling procedures.- Perform a quality control check on each new batch before use, for example, by NMR or mass spectrometry, to confirm purity. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a general method for evaluating the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., phosphate buffers) at pH 5, 7, and 9
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add a small aliquot of the stock solution to each buffer (pH 5, 7, and 9) to reach a final desired concentration.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by diluting the aliquot in the mobile phase.
-
Analyze the samples by HPLC to quantify the remaining this compound and detect the formation of any degradation products.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Degradation Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key degradation pathways of this compound and a typical experimental workflow for stability testing.
Caption: Acid- or base-catalyzed hydrolysis of this compound.
Caption: Stepwise oxidation of the thioester sulfur atom.
Caption: Thermal decomposition via homolytic bond cleavage.
Caption: General workflow for a stability assessment experiment.
Technical Support Center: Synthesis of Allylthiopropionate
Welcome to the technical support center for the synthesis of allylthiopropionate (S-allyl propanethioate). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound via the thiol-ene Michael addition of allyl mercaptan and an acrylate ester.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Catalyst: The chosen catalyst (e.g., a weak base) may not be effectively promoting the reaction. | Switch to a more efficient catalyst. Phosphines, such as dimethylphenylphosphine (DMPP), are highly effective for thiol-ene Michael additions and can lead to complete conversion in minutes.[1] Tertiary amines are also effective, though they may require longer reaction times.[1] |
| Inhibition by Oxygen: The presence of oxygen can inhibit radical-initiated thiol-ene reactions. | While the Michael addition is not a radical reaction, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if there's a possibility of radical initiation from impurities or light. | |
| Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | While many thiol-acrylate additions proceed readily at room temperature, gentle heating may be necessary, especially with less reactive substrates or weaker catalysts. | |
| Presence of a White, Solid Precipitate (Polymer) | Homopolymerization of Acrylate: The acrylate monomer (e.g., methyl acrylate) can undergo self-polymerization, which is a common side reaction.[2] | - Use a stoichiometric or slight excess of the thiol (allyl mercaptan) to favor the thiol-ene addition over acrylate polymerization.- Maintain a lower reaction temperature, as higher temperatures can promote polymerization.- Choose a catalyst that favors the Michael addition over polymerization. |
| Product is Impure After Purification | Catalyst-Related Byproducts: If using a phosphine catalyst like DMPP in non-catalytic amounts, it can add to the vinyl group of the acrylate, forming a byproduct.[1] | - Use the phosphine catalyst in strictly catalytic amounts.- After the reaction, consider an acidic workup to neutralize and remove amine catalysts.[3] |
| Formation of Disulfides: Oxidation of the thiol (allyl mercaptan) can lead to the formation of diallyl disulfide. | - Work under an inert atmosphere to minimize oxidation.- Use fresh, properly stored allyl mercaptan. | |
| Reaction is Exothermic and Difficult to Control | Highly Reactive Substrates/Catalyst: The thiol-Michael addition can be exothermic, especially with highly reactive acrylates and efficient catalysts. | - Add the catalyst or one of the reactants slowly to the reaction mixture to control the rate of heat generation.- Use an ice bath to cool the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the base-catalyzed thiol-ene Michael addition reaction between allyl mercaptan and an acrylate ester, such as methyl acrylate or ethyl acrylate.[4] This reaction is known for its high efficiency and tolerance of various functional groups.
Q2: Which catalysts are recommended for the synthesis of this compound?
A2: A range of catalysts can be used, with varying efficiency:
-
Phosphines: Dimethylphenylphosphine (DMPP) is a highly efficacious catalyst that can lead to complete conversion in a short time.[1] However, it's crucial to use it in catalytic amounts to prevent side reactions.[1]
-
Amines: Primary and tertiary amines are also effective catalysts, although they may necessitate longer reaction times compared to phosphines.[1] Strong bases like diazabicycloundecene (DBU) are also suitable.[3]
Q3: What are the primary side reactions to be aware of?
A3: The main side reaction is the homopolymerization of the acrylate monomer.[2] Other potential side reactions include the oxidation of allyl mercaptan to diallyl disulfide and the formation of byproducts from the reaction of the catalyst with the acrylate, especially when using phosphine catalysts at high concentrations.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques such as:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the reactants and products in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the disappearance of the vinyl protons of the acrylate.
Q5: What is a suitable purification method for this compound?
A5: After the reaction, the crude product can be purified by the following methods:
-
Extraction: To remove water-soluble impurities and the catalyst. An acidic wash can be employed to remove basic catalysts like amines.[3]
-
Distillation: Vacuum distillation is an effective method for purifying the final product, especially for removing less volatile impurities.
-
Column Chromatography: Silica gel chromatography can be used for high-purity applications.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of S-allyl propanethioate (this compound) via a base-catalyzed Michael addition.
Materials:
-
Allyl mercaptan
-
Methyl acrylate (or other acrylate ester)
-
Catalyst (e.g., triethylamine or dimethylphenylphosphine)
-
Solvent (e.g., tetrahydrofuran or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup with amine catalysts)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve allyl mercaptan (1.0 equivalent) and methyl acrylate (1.0-1.1 equivalents) in a suitable solvent.
-
Catalyst Addition: Slowly add the catalyst to the stirred solution at room temperature. For highly reactive catalysts like DMPP, consider cooling the reaction mixture in an ice bath before addition.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS until the starting materials are consumed.
-
Workup:
-
If an amine catalyst was used, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.
-
If a phosphine catalyst was used, the workup may involve direct solvent removal or aqueous extraction.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure S-allyl propanethioate.
Data Presentation
Table 1: Physical and Chemical Properties of S-allyl propanethioate
| Property | Value |
| CAS Number | 41820-22-8[5] |
| Molecular Formula | C₆H₁₀OS[5] |
| Molecular Weight | 130.21 g/mol [5] |
| Purity (Typical Commercial) | ≥98%[5] |
| Boiling Point | Not specified in search results |
| Density | Not specified in search results |
| Refractive Index | Not specified in search results |
Visualizations
Caption: Base-catalyzed Michael addition mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. CA2533599A1 - Dual cure reaction products of self-photoinitiating multifunctional acrylates with thiols and synthetic methods - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Reaction Conditions for Allylthiopropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of allylthiopropionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Thiol-ene reaction: The uncatalyzed or radical-initiated addition of propionic acid to allyl mercaptan.
-
Esterification: The reaction of 3-mercaptopropionic acid with allyl alcohol, typically in the presence of an acid catalyst.
-
Nucleophilic Substitution: The reaction of an allyl halide (e.g., allyl bromide) with a salt of thiopropionic acid.
Q2: What are the common side products in the synthesis of this compound?
A2: Common side products can include:
-
Diallyl sulfide: Formed from the reaction of allyl mercaptan with itself or an allyl halide.
-
Dipropionic acid disulfide: Results from the oxidation of 3-mercaptopropionic acid.
-
Unreacted starting materials: Incomplete conversion can leave residual allyl alcohol, allyl halide, or 3-mercaptopropionic acid.
-
Polymerization: Allyl compounds can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative analysis of the reaction mixture, allowing for the determination of conversion and the detection of volatile side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the formation of the product by observing the characteristic signals of the allyl and propionate groups.
-
Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the S-H bond from the thiol and the appearance of the thioester carbonyl group.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed to prevent the ingress of moisture.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Ensure the catalyst is active and used in the correct amount. For acid-catalyzed esterification, consider using a stronger acid or a different type of catalyst (e.g., a solid acid catalyst). |
| Incorrect reaction temperature | Optimize the reaction temperature. For thiol-ene reactions, higher temperatures may be required, but be cautious of polymerization. For esterification, moderate heat is typically sufficient. | |
| Poor quality of starting materials | Use pure, dry starting materials. Water can interfere with esterification reactions. | |
| Formation of Significant Side Products | Oxidation of thiol | Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. |
| Polymerization of allyl groups | Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture, especially if high temperatures are used. | |
| Incorrect stoichiometry | Ensure the molar ratio of reactants is correct. An excess of one reactant may be necessary to drive the reaction to completion but can also lead to side reactions. | |
| Difficulty in Product Purification | Close boiling points of product and impurities | Use fractional distillation for impurities with significantly different boiling points. For impurities with similar boiling points, consider column chromatography. |
| Product decomposition during purification | If the product is thermally labile, use vacuum distillation to lower the boiling point. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of different reaction parameters on the yield of this compound. The data is representative and intended to guide optimization efforts.
Table 1: Effect of Catalyst on this compound Yield (Esterification of 3-Mercaptopropionic Acid with Allyl Alcohol)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 1 | 80 | 6 | 75 |
| p-Toluenesulfonic Acid | 2 | 80 | 5 | 82 |
| Amberlyst-15 | 10 (w/w%) | 90 | 8 | 88 |
| No Catalyst | - | 80 | 24 | <10 |
Table 2: Effect of Solvent on this compound Yield (Thiol-ene Reaction of Propionic Acid and Allyl Mercaptan)
| Solvent | Temperature (°C) | Reaction Time (h) | Initiator | Yield (%) |
| Toluene | 110 | 12 | AIBN | 90 |
| Dichloromethane | 40 | 24 | AIBN | 65 |
| Acetonitrile | 80 | 18 | AIBN | 78 |
| No Solvent | 100 | 10 | AIBN | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-mercaptopropionic acid (1 equivalent), allyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 5-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound via esterification.
Troubleshooting allylthiopropionate purification by distillation
This technical support center provides troubleshooting guidance for the purification of allylthiopropionate by distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My distillation is running, but I'm getting a very low or no yield of this compound. What's wrong?
A1: A low or non-existent yield is one of the most common issues. The problem can typically be traced back to one of three areas: system integrity, temperature, or flow rate.[1]
-
Inadequate Vacuum: this compound has a high boiling point at atmospheric pressure. A proper vacuum is essential to lower the boiling point to a safe and effective temperature.[2][3] Check all joints, seals, and tubing for leaks. Ensure your vacuum pump is operating correctly and the cold trap is functioning.[1][4]
-
Incorrect Temperature: The distillation temperature may be too low for the level of vacuum you are achieving. Conversely, if the temperature is too high, it could lead to thermal degradation of the product.[1]
-
Feed Rate Too High: In a continuous or semi-continuous setup like a wiped-film evaporator, a feed rate that is too fast may not allow for efficient evaporation.[1]
Q2: The pressure in my vacuum distillation system is unstable. How can I fix this?
A2: Pressure instability can severely impact the quality of your separation.[5][6]
-
System Leaks: The most common cause is a leak in the system.[4] Carefully inspect all ground glass joints, O-rings, and tubing connections. Greasing joints appropriately can often solve minor leaks.[7]
-
Vacuum Pump Issues: An overloaded or failing vacuum pump can cause fluctuations. Check the pump oil for contamination and ensure it is at the correct level.[1]
-
Outgassing: Volatile substances dissolved in the crude material or adsorbed on the glassware can be released during heating, causing pressure changes.
-
Inconsistent Condensation: If the condenser is not cooled efficiently, vapor may not condense properly, leading to pressure buildup. Ensure a consistent and adequate flow of coolant.
Q3: My final product is discolored or has a burnt smell. What causes this?
A3: A discolored distillate or a burnt odor are classic signs of thermal degradation.[1] this compound, like many sulfur-containing organic compounds, can be sensitive to high temperatures.[8]
-
Excessive Temperature: The distillation pot temperature is likely too high. This is often a result of trying to distill at an insufficient vacuum.[1] By improving the vacuum, you can distill at a lower, safer temperature.[9]
-
Long Residence Time: Keeping the compound at a high temperature for an extended period can also cause decomposition. The distillation should be performed as efficiently as possible.
-
Presence of Impurities: Certain impurities from the synthesis stage could catalyze decomposition at elevated temperatures.
Q4: The distillation is proceeding, but my final product purity is low. How can I improve it?
A4: Poor purity indicates inefficient separation of this compound from impurities.
-
Inefficient Fractionation: If using a fractional distillation setup, the column may not have enough theoretical plates, or the reflux ratio may be incorrect.
-
Bumping/Flash Boiling: Sudden, violent boiling (bumping) can carry non-volatile impurities over into the collection flask. Using a stir bar or boiling chips can help ensure smooth boiling. A Claisen adapter is also recommended to prevent bumps from reaching the distillate.[7]
-
Co-distillation: An impurity with a boiling point close to that of this compound under the applied vacuum will be difficult to separate. In this case, an alternative purification method or a more efficient distillation column may be necessary.
Physical & Chemical Properties of this compound
A summary of key physical properties is essential for planning a successful distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀OS | [10][11] |
| Molecular Weight | 130.21 g/mol | [10][11] |
| Boiling Point | 150-151 °C | [10][12] |
| (at 760 mm Hg) | ||
| Density | 0.965 g/mL (at 25 °C) | [11] |
| Refractive Index | 1.482 (at 20 °C) | [11] |
| Vapor Pressure | ~0.82 hPa (at 20°C) | [12] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common distillation problems.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Low/No Yield | Little or no distillate is collected over an extended period. | 1. Vacuum Leak: System cannot reach the target pressure.[1][4] 2. Temperature Too Low: Pot temperature is below the boiling point at the current vacuum.[1] 3. Clogging: A blockage in the vapor path or condenser. | 1. Perform a leak test. Check and re-grease all joints. Replace faulty seals. 2. Gradually increase the heating mantle temperature. Use a nomograph to estimate the required temperature for your vacuum level. 3. Stop the distillation, cool the system, and inspect for any obstructions. |
| Product Degradation | Distillate is dark, yellow/brown, or has a foul, burnt odor. Residue is dark and tarry. | 1. Temperature Too High: Excessive heat is decomposing the sample.[1] 2. Poor Vacuum: Inability to achieve a low vacuum necessitates higher, damaging temperatures.[9] | 1. Reduce the heating mantle temperature immediately. 2. Improve the vacuum by finding and fixing leaks or servicing the vacuum pump. This will allow distillation at a lower temperature.[2] |
| System Instability | The pressure or temperature reading fluctuates significantly. | 1. Bumping: The liquid is boiling unevenly and violently. 2. Inconsistent Heating: The heating mantle is cycling on and off too aggressively. 3. Condenser Overload: Inefficient cooling of the condenser. | 1. Ensure adequate stirring or add fresh boiling chips. A Claisen adapter can prevent contamination of the distillate.[7] 2. Use a temperature controller for more stable heating. Insulate the distillation flask and head. 3. Check for adequate coolant flow and ensure the coolant temperature is low enough. |
| Poor Purity | The collected distillate contains significant impurities (verified by GC, NMR, etc.). | 1. Inefficient Separation: The distillation column is not adequate to separate compounds with close boiling points. 2. Foaming/Bumping: Physical transfer of crude material into the condenser.[7] | 1. Use a longer, packed (e.g., Vigreux or Raschig rings) distillation column to increase the number of theoretical plates. 2. Reduce the heating rate and ensure smooth boiling. Consider using an anti-foaming agent if compatible. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting the distillation of this compound.
Caption: A flowchart for diagnosing and solving common distillation issues.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for purifying this compound on a laboratory scale.
I. Materials and Equipment
-
Crude this compound
-
Round-bottom flasks (distilling flask and receiving flasks)
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump (two-stage rotary vane pump recommended)
-
Cold trap (e.g., Dewar with dry ice/acetone or a cryocooler)
-
Vacuum tubing
-
Glass joint grease
-
Lab jack
II. Procedure
-
System Assembly:
-
Ensure all glassware is clean and completely dry.
-
Place a magnetic stir bar into the appropriately sized distilling flask. Do not fill the flask more than two-thirds full with the crude this compound.
-
Lightly grease all ground-glass joints to ensure an airtight seal.[7]
-
Assemble the glassware: Connect the Claisen adapter to the distilling flask, followed by the distillation head and thermometer. Place the collection flask at the end of the condenser.
-
Secure all components with clamps to a sturdy laboratory stand.
-
Connect the condenser to a coolant source (e.g., circulating chiller or tap water).
-
-
System Evacuation:
-
Connect the vacuum tubing from the distillation head to the cold trap, and from the cold trap to the vacuum pump.
-
Turn on the coolant flow to the condenser.
-
Turn on the magnetic stirrer to a moderate speed.
-
Slowly turn on the vacuum pump and open the system to the vacuum. The pressure should begin to drop. Allow the system to degas for several minutes until the pressure stabilizes.
-
-
Distillation:
-
Once a stable, low pressure is achieved, begin to gently heat the distilling flask using the heating mantle.
-
Increase the temperature gradually. Observe the mixture for the onset of boiling.
-
Monitor the temperature at the distillation head. As the vapor of the first fraction reaches the thermometer, the temperature will rise and stabilize. Collect this "forerun" fraction, which may contain lower-boiling impurities, in a separate receiving flask.
-
As the temperature continues to rise and then stabilizes again, this new plateau should correspond to the boiling point of this compound at the system's pressure. Change to a new, clean receiving flask to collect the main product fraction.
-
Maintain a steady distillation rate (e.g., 1-2 drops per second) by carefully controlling the heat input.
-
-
Shutdown:
-
Never distill to dryness. Stop the distillation when a small amount of residue remains in the distilling flask.
-
Turn off the heating mantle and lower it from the flask to allow for cooling.
-
Allow the system to cool completely under vacuum.
-
Crucially , vent the system to atmospheric pressure before turning off the vacuum pump to prevent pump oil from being sucked back into the system.
-
Once vented, turn off the vacuum pump, stirrer, and coolant.
-
Disassemble the glassware and properly store the purified product.
-
References
- 1. njhjchem.com [njhjchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. beakerandwrench.com [beakerandwrench.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. buschvacuum.com [buschvacuum.com]
- 10. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ALLYL THIOPROPIONATE | 41820-22-8 [chemicalbook.com]
- 12. scent.vn [scent.vn]
Preventing polymerization of allylthiopropionate during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of premature polymerization of allylthiopropionate during storage. Given that this compound is a reactive monomer containing both an allyl group and a thioester, it is susceptible to spontaneous polymerization, particularly when exposed to heat, light, or contaminants.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample becoming viscous or solidifying during storage?
A1: Increased viscosity or solidification are clear indicators of polymerization. This compound can undergo free-radical polymerization, where individual monomer units link together to form long chains or networks. This process can be initiated by several factors, including:
-
Heat: Elevated temperatures provide the energy needed to initiate the formation of free radicals.
-
Light: UV light can trigger photopolymerization.
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides that decompose into radicals, initiating polymerization.[1]
-
Contaminants: Impurities, especially metal ions or residual initiators from synthesis, can catalyze polymerization.[2][3]
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[1] They work by scavenging free radicals, which are the active species that propagate the polymer chain. By reacting with these radicals, inhibitors terminate the polymerization process before it can significantly progress.[4] Common types of inhibitors include stable free radicals, quinones, and hindered phenols.[1][4][5]
Q3: Which inhibitors are recommended for this compound?
A3: While specific data for this compound is limited, inhibitors effective for other unsaturated esters and allyl compounds are excellent starting points. These generally fall into two categories: phenolic inhibitors and stable radicals. For transport and storage, phenolic compounds that can be easily removed are often preferred.[1]
-
Phenolic Compounds (require oxygen to function effectively):
-
Stable Radicals (oxygen-independent):
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage conditions are critical to maximize shelf life and prevent polymerization.
-
Temperature: Store at low temperatures, typically 2-8°C, to minimize thermally-induced polymerization.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen.
-
Light: Keep the container in a dark location or use an amber-colored bottle to protect it from light.
-
Container: Use a clean, dry container made of an inert material. Ensure the container is tightly sealed.
Troubleshooting Guide
If you suspect your this compound is polymerizing, follow these steps to diagnose and address the issue.
Problem: The monomer appears more viscous than expected, contains solid particles, or has completely solidified.
Step 1: Initial Assessment
-
Visual Inspection: Carefully observe the material. Is it uniformly viscous, or are there gels and solid chunks?
-
Check Storage History: Review the storage conditions. Was the material exposed to high temperatures, light, or left open to the air?
-
Review Certificate of Analysis (CoA): Check the CoA for the type and concentration of inhibitor added by the manufacturer.
Step 2: Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting polymerization issues.
Caption: Troubleshooting workflow for this compound polymerization.
Data Presentation: Recommended Storage & Inhibition Parameters
The following table summarizes recommended starting points for the storage and stabilization of this compound. These values are based on best practices for similar reactive monomers and should be optimized for your specific application.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C | Reduces the rate of thermally initiated radical formation.[7] |
| Storage Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation and peroxide formation which can initiate polymerization.[2] |
| Light Protection | Amber Bottle / Dark Location | Prevents UV light from initiating photopolymerization. |
| Primary Inhibitor | MEHQ (4-Methoxyphenol) | Effective radical scavenger that requires oxygen for optimal function, suitable for standard storage.[1][4] |
| Typical Concentration: 100–500 ppm | Balances stability with ease of removal before use. | |
| Alternative Inhibitor | TEMPO | Highly effective, oxygen-independent inhibitor. Useful for oxygen-free storage or processing.[1][4] |
| Typical Concentration: 50–200 ppm | Effective at lower concentrations than phenolic inhibitors. | |
| Shelf Life (Expected) | >6 months (with proper inhibition/storage) | Based on the stability of similar thioester and allyl compounds under ideal conditions.[8][9] |
Experimental Protocols
Protocol 1: Assay for Detecting Polymerization
This protocol uses Gas Chromatography (GC) to estimate the purity of the this compound monomer and detect the presence of higher molecular weight oligomers or polymers.
Objective: To quantify the remaining monomer and identify signs of polymerization.
Methodology:
-
Sample Preparation: a. Prepare a stock solution of "fresh" or "control" this compound (known to be unpolymerized) at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Prepare a solution of the test sample at the same concentration (1 mg/mL) in the same solvent. c. If the sample is highly viscous, accurately weigh a small amount and dissolve it in a known volume of solvent.
-
Instrumentation (Gas Chromatography - Flame Ionization Detector, GC-FID):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is suitable.
-
Injector: Split/splitless injector, set to a temperature that ensures volatilization without degradation (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min. This allows for the separation of the monomer from any less volatile oligomers.
-
Detector: FID, set to 280-300°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: a. Inject the control sample to determine the retention time and peak area of the pure monomer. b. Inject the test sample. c. Interpretation:
- A significant decrease in the peak area of the monomer in the test sample compared to the control suggests that a portion of it has polymerized.
- The appearance of new, broader peaks at later retention times (higher temperatures) indicates the presence of oligomers.
- Polymer that is too high in molecular weight will not elute and may remain in the injector or at the start of the column.[10]
Protocol 2: Evaluating Inhibitor Efficacy
This protocol provides a method to test the effectiveness of different inhibitors at preventing thermally-induced polymerization.
Objective: To compare the ability of various inhibitors to stabilize this compound at an elevated temperature.
Methodology:
-
Preparation: a. Prepare several small, sealed vials of purified, uninhibited this compound. b. To each vial, add a different inhibitor (e.g., MEHQ, BHT, TEMPO) at a predetermined concentration (e.g., 200 ppm). Leave one vial without an inhibitor as a negative control. c. Prepare one vial with the chosen inhibitor and keep it at 4°C as a positive control.
-
Accelerated Aging: a. Place the test vials (with inhibitors and the negative control) in an oven or heating block at a moderately elevated temperature (e.g., 50-60°C). Caution: Perform this in a well-ventilated fume hood behind a safety shield, as runaway polymerization can be exothermic and cause pressure buildup. b. At regular intervals (e.g., 24, 48, 72 hours), remove the vials from the heat.
-
Evaluation: a. Visual Assessment: Observe any changes in viscosity or the appearance of solids. b. Analytical Assessment: Analyze the samples using the GC method described in Protocol 1 to determine the percentage of remaining monomer. c. Comparison: Plot the percentage of remaining monomer versus time for each inhibitor. The most effective inhibitor will show the slowest rate of monomer depletion. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify monomer content.[11]
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro test for the effectiveness of antioxidants as inhibitors of thiyl radical-induced reactions with unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Guideline [chemtrack.org]
- 8. Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. polymersolutions.com [polymersolutions.com]
- 11. resolvemass.ca [resolvemass.ca]
Allylthiopropionate decomposition under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylthiopropionate, focusing on its decomposition under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound in aqueous solutions?
The primary decomposition pathway for this compound in acidic or basic aqueous solutions is hydrolysis of the thioester bond.
-
Under acidic conditions , the hydrolysis is a reversible, acid-catalyzed reaction that yields propanoic acid and allyl mercaptan (2-propene-1-thiol).[1][2]
-
Under basic conditions , the hydrolysis, also known as saponification, is an irreversible reaction that produces a propionate salt and allyl mercaptan.[1][2]
Q2: What are the expected products of this compound decomposition?
-
Acidic Hydrolysis: Propanoic acid and Allyl mercaptan.
-
Basic Hydrolysis: Propionate salt (e.g., sodium propionate if NaOH is used) and Allyl mercaptan.
Q3: How does pH affect the rate of this compound decomposition?
The rate of hydrolysis of thioesters like this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 7): The reaction is catalyzed by acid, but the rate is generally slower compared to basic conditions.[3][4] For some thioesters, the hydrolysis reaction can be inhibited under acidic conditions.[3]
-
Neutral Conditions (pH ≈ 7): Hydrolysis is typically slow. For the model compound S-methyl thioacetate, the half-life for hydrolysis at pH 7 and 23°C is 155 days.[3][5]
-
Basic Conditions (pH > 7): The rate of hydrolysis increases significantly with increasing pH (i.e., higher hydroxide ion concentration).[1][3][4]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly fast decomposition of this compound. | 1. Incorrect pH of the solution: The solution may be more basic than intended, leading to rapid hydrolysis. 2. Presence of catalytic nucleophiles: Certain buffers or additives (e.g., those containing primary amines) can accelerate thioester hydrolysis. 3. Elevated temperature: Higher temperatures will increase the rate of hydrolysis. | 1. Verify and adjust pH: Use a calibrated pH meter to confirm the pH of your solution. Adjust as necessary with appropriate acids or bases. 2. Buffer selection: Use non-nucleophilic buffers (e.g., phosphate, borate) at the desired pH. 3. Control temperature: Perform experiments at a controlled and documented temperature. |
| Incomplete or slow decomposition under acidic conditions. | 1. Insufficient acid catalyst: The concentration of the acid catalyst may be too low to effectively promote hydrolysis. 2. Reversibility of the reaction: Acid-catalyzed hydrolysis is a reversible reaction. The accumulation of products can slow down the forward reaction.[2] | 1. Increase catalyst concentration: Cautiously increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄). 2. Remove products (if feasible): In some experimental setups, it may be possible to remove one of the products to drive the equilibrium towards completion. This is often not practical in kinetic studies. |
| Inconsistent or non-reproducible kinetic data. | 1. Inaccurate pH control: Small fluctuations in pH, especially in the basic range, can lead to significant changes in the hydrolysis rate. 2. Temperature fluctuations: Inconsistent temperature control between experiments will affect reaction rates. 3. Oxygen contamination: Allyl mercaptan can be susceptible to oxidation, which might interfere with certain analytical methods. | 1. Use a reliable buffer system: Employ a buffer with sufficient capacity to maintain a constant pH throughout the experiment. 2. Precise temperature control: Use a water bath or other temperature-controlled apparatus. 3. Degas solutions: If oxidation is a concern, degas your solutions with an inert gas (e.g., nitrogen or argon) before starting the experiment. |
| Side reactions or unexpected byproducts observed. | 1. Reaction with solvent: In alcoholic solvents, transesterification can occur, especially under basic conditions, leading to the formation of an ester of the solvent. 2. Oxidation of allyl mercaptan: The thiol product can be oxidized to form disulfides, especially in the presence of oxygen and at neutral to basic pH. | 1. Use aqueous or aprotic solvents: To avoid transesterification, use water or aprotic solvents like THF or acetonitrile. 2. Work under inert atmosphere: If disulfide formation is problematic, conduct experiments under a nitrogen or argon atmosphere. |
Quantitative Data
The following table summarizes representative kinetic data for the hydrolysis of S-methyl thioacetate, a structurally similar alkyl thioester, which can be used as an estimate for the behavior of this compound.
| Parameter | Value | Conditions | Reference |
| Acid-mediated hydrolysis rate constant (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution | [3][5] |
| Base-mediated hydrolysis rate constant (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Aqueous solution | [3][5] |
| pH-independent hydrolysis rate constant (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | Aqueous solution | [3][5] |
| Half-life at pH 7 | 155 days | 23°C | [3][5] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the disappearance of the starting material and the appearance of products.
1. Sample Preparation: a. Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility). b. Prepare buffer solutions at the desired pH values in D₂O. c. In an NMR tube, combine the this compound stock solution with the D₂O buffer solution to achieve the final desired concentrations and pH. Include an internal standard (e.g., DSS or TSP) for quantification.
2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum at time zero (t=0). b. Place the NMR tube in a temperature-controlled environment (e.g., the NMR spectrometer's probe or a water bath). c. Acquire subsequent ¹H NMR spectra at regular time intervals.
3. Data Analysis: a. Integrate the signals corresponding to this compound (e.g., the allyl group protons) and the allyl mercaptan product. b. Normalize the integrals to the internal standard. c. Plot the concentration of this compound versus time to determine the reaction kinetics.
Protocol 2: Spectrophotometric Assay for this compound Hydrolysis using Ellman's Reagent
This method indirectly monitors the reaction by quantifying the formation of the thiol product, allyl mercaptan.
1. Reagent Preparation: a. Reaction Buffer: Prepare a buffer solution at the desired pH (this method is most effective at pH > 7). b. Ellman's Reagent (DTNB) Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the reaction buffer to a final concentration of 0.5-1 mM.[2][6][7]
2. Hydrolysis Reaction: a. In a reaction vessel, initiate the hydrolysis of this compound by adding it to the reaction buffer at a controlled temperature.
3. Thiol Quantification: a. At various time points, withdraw an aliquot of the reaction mixture. b. Immediately add the aliquot to a cuvette containing the Ellman's Reagent solution. c. Allow the color to develop for a few minutes. d. Measure the absorbance at 412 nm using a spectrophotometer.[6][7]
4. Data Analysis: a. Use the molar extinction coefficient of the yellow product (TNB²⁻), which is 14,150 M⁻¹cm⁻¹, to calculate the concentration of allyl mercaptan at each time point.[8] b. Plot the concentration of allyl mercaptan versus time to determine the rate of product formation, which corresponds to the rate of this compound hydrolysis.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for NMR-based hydrolysis monitoring.
Caption: Troubleshooting decision tree for hydrolysis experiments.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of allylthiopropionate.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry (MS) analysis of allylthiopropionate (S-allyl propanethioate). It is intended for researchers, analytical chemists, and quality control professionals working with flavor and fragrance compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) for this compound?
The molecular formula for this compound is C₆H₁₀OS, giving it a molecular weight of approximately 130.21 g/mol .[1][2] In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 130. This peak may be of low to moderate intensity due to the compound's propensity for fragmentation.
Q2: What are the major fragment ions I should expect to see in the EI-MS spectrum?
The fragmentation of this compound is characterized by several key cleavage pathways. The most significant expected fragments are detailed in the data table below. Key fragmentation reactions include α-cleavage around the thioester group and rearrangements like the McLafferty rearrangement.[3][4]
Q3: Why can't I see the molecular ion peak at m/z 130?
The absence or very low abundance of the molecular ion peak can be a common issue.[5][6] Potential causes include:
-
High Ionization Energy: The 70 eV typically used in EI-MS can be too energetic for the molecule, causing it to fragment completely. If your instrument allows, try reducing the ionization energy (e.g., to 20-30 eV).
-
Source Temperature: Thioesters and allyl-containing compounds can be thermally labile. An excessively hot GC injector port or MS ion source can cause the molecule to decompose before it is ionized.
-
Instrument Contamination: A contaminated ion source can lead to poor ionization efficiency and signal suppression.[5]
Q4: I am seeing unexpected peaks in my spectrum. What could they be?
Unexpected peaks often arise from contamination or sample degradation. Consider the following:
-
Column Bleed: At high GC oven temperatures, the stationary phase of the column can degrade, producing characteristic polysiloxane peaks (e.g., m/z 207, 281).
-
Contamination: Phthalates (e.g., m/z 149) from plasticware are a common source of contamination. Ensure clean glassware and high-purity solvents.
-
Co-eluting Impurities: The peak of interest may be overlapping with another compound from your sample matrix. Review your chromatography to ensure adequate peak separation.
-
Air Leaks: Small leaks in the GC-MS system can lead to prominent peaks for nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18).[7]
Q5: The relative intensities of my fragments are inconsistent between runs. Why?
Poor reproducibility is often tied to instrumental parameters.[8]
-
Fluctuating Source Conditions: Inconsistent ion source temperature or electron energy will directly impact fragmentation patterns.
-
GC Conditions: Changes in the GC temperature ramp rate or carrier gas flow rate can affect the peak shape and concentration of the analyte entering the ion source, thereby altering the spectrum.
-
Sample Concentration: Overloading the column can lead to peak fronting or tailing, which can affect spectral quality.[8] Ensure consistent sample injection volumes and concentrations.
Data Presentation: Key Fragment Ions
The following table summarizes the primary ions observed in the 70 eV electron ionization mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.[1][9]
| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |
| 130 | Molecular Ion | [CH₂=CHCH₂SC(O)CH₂CH₃]⁺• | Ionization of the parent molecule |
| 89 | [SC(O)CH₂CH₃]⁺ | Loss of allyl radical (•C₃H₅) | |
| 73 | [CH₂=CHCH₂S]⁺ | Cleavage of S-C(O) bond | |
| 57 | Propionyl cation | [C(O)CH₂CH₃]⁺ | α-cleavage; loss of allylthio radical (•SC₃H₅) |
| 41 | Allyl cation | [CH₂=CHCH₂]⁺ | Cleavage of C-S bond; charge retained on allyl group |
| 29 | Ethyl cation | [CH₂CH₃]⁺ | Cleavage from the propionyl group |
Experimental Protocols
Recommended GC-MS Protocol for this compound Analysis
This protocol is a general guideline for the analysis of volatile sulfur compounds and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or methanol) at 1000 µg/mL.
-
Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.
-
If analyzing a complex matrix (e.g., a food product), consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration.[10]
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
-
Injection Volume: 1 µL.
-
Injector Temperature: 220 °C (use the lowest temperature possible to ensure volatilization without degradation).
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
-
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion under electron ionization.
Caption: Primary EI fragmentation pathways for this compound.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GCMS Section 6.14 [people.whitman.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Common impurities in commercial allylthiopropionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial allylthiopropionate.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my GC-MS analysis of a fresh batch of commercial this compound. What could they be?
A1: Unexpected peaks in a fresh supply of this compound could be attributed to impurities from the manufacturing process. These may include residual starting materials, byproducts from side reactions, or traces of solvents. Common synthesis-related impurities are discussed in the troubleshooting guide below.
Q2: My this compound sample seems to be degrading over time, as indicated by changes in its analytical profile. What are the likely degradation products?
A2: this compound can degrade upon exposure to heat, light, air (oxygen), and moisture. The primary degradation pathways are likely hydrolysis, oxidation, and thermal decomposition. This can lead to the formation of impurities such as propionic acid, allyl mercaptan, and various sulfides.
Q3: I am observing inconsistencies in my experimental results when using different lots of this compound. How can I ensure the quality of my reagent?
A3: Lot-to-lot variability can be due to differences in the impurity profile. It is recommended to perform a purity assessment of each new lot before use. The analytical protocols provided in this guide can help in identifying and quantifying major impurities.
Troubleshooting Guide
Issue 1: Presence of Low Molecular Weight Sulfur Compounds
-
Question: My analysis shows the presence of volatile sulfur compounds with a strong odor, such as allyl mercaptan. What is the likely cause?
-
Answer: The presence of allyl mercaptan suggests either incomplete reaction during synthesis or degradation of the this compound. Hydrolysis, where moisture reacts with the thioester, can cleave it into propionic acid and allyl mercaptan.
Issue 2: Observation of Higher Molecular Weight Sulfur Species
-
Question: I am detecting compounds with higher molecular weights than this compound, possibly containing multiple sulfur atoms. How can these be formed?
-
Answer: The formation of species like diallyl sulfide and diallyl disulfide can occur, particularly if the sample has been exposed to elevated temperatures.[1][2] Thermal degradation of related allyl sulfur compounds is known to produce a variety of sulfides.[1][2][3]
Issue 3: Detection of Oxygenated Impurities
-
Question: My mass spectrometry data suggests the presence of compounds with additional oxygen atoms, such as a sulfoxide. Is this a known impurity?
-
Answer: Thioethers and thioesters can be oxidized to their corresponding sulfoxides and sulfones. This can happen if the product is exposed to air (oxygen) over time.
Issue 4: Presence of Propionic Acid
-
Question: I have identified propionic acid in my sample. What is its origin?
-
Answer: Propionic acid is a likely product of the hydrolysis of this compound. The thioester bond is susceptible to cleavage by water, especially in the presence of acidic or basic catalysts.
Potential Impurities in Commercial this compound
| Impurity Name | Chemical Formula | Likely Source | Potential Impact on Experiments |
| Allyl Mercaptan | C₃H₆S | Synthesis (unreacted starting material), Degradation (hydrolysis) | Strong odor, can react with electrophiles |
| Propionic Acid | C₃H₆O₂ | Degradation (hydrolysis) | Alters pH, can interfere with acid-sensitive reactions |
| Diallyl Sulfide | C₆H₁₀S | Degradation (thermal) | Can have biological activity, may interfere with assays |
| Diallyl Disulfide | C₆H₁₀S₂ | Degradation (thermal) | Can have biological activity, may interfere with assays |
| This compound Sulfoxide | C₆H₁₀O₂S | Degradation (oxidation) | Altered polarity and reactivity compared to the parent compound |
| Propionyl Chloride | C₃H₅ClO | Synthesis (unreacted starting material) | Highly reactive, can acylate nucleophiles in the reaction mixture |
| Triethylamine/Pyridine | C₆H₁₅N / C₅H₅N | Synthesis (catalyst/base) | Can influence reaction pH and kinetics |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Sample Preparation: Dilute the commercial this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley). Quantify relative amounts by peak area integration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 30% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm and/or a mass spectrometer (LC-MS).
-
-
Data Analysis: Identify peaks by their retention times and mass spectra (if using LC-MS). Propionic acid and potential sulfoxide degradation products can be monitored using this method.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating issues arising from impurities in commercial this compound.
Caption: Diagram illustrating the potential degradation pathways of this compound leading to common impurities.
References
Technical Support Center: Monitoring the Synthesis of Allylthiopropionate by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction of allyl isothiocyanate with propionic acid to form allylthiopropionate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
The synthesis of S-allyl propanethioate (this compound) involves the reaction of allyl isothiocyanate with propionic acid. This reaction is a nucleophilic addition of the carboxylate of propionic acid to the electrophilic carbon of the isothiocyanate, followed by rearrangement and loss of a byproduct to form the thioester. A catalyst, such as a non-nucleophilic base or a coupling agent, may be required to facilitate the reaction.
Q2: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring this reaction?
TLC is a rapid, simple, and cost-effective technique for monitoring the progress of a chemical reaction.[1] It allows for the qualitative assessment of the presence of starting materials, products, and any byproducts. By observing the disappearance of the starting material spots and the appearance of the product spot over time, one can determine the reaction's progression and endpoint.[2]
Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
The choice of solvent system depends on the polarity of the compounds being separated.[3] Allyl isothiocyanate is a relatively nonpolar compound, while propionic acid is polar. The product, this compound, will have an intermediate polarity. A good starting point for a mobile phase is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate.[2][4] A common starting ratio is 4:1 hexane:ethyl acetate. The polarity can be adjusted to achieve optimal separation, where the starting material has an Rf value of approximately 0.5-0.6 and the product has a lower Rf.[4]
Q4: How can I visualize the spots on the TLC plate?
Since allyl isothiocyanate, propionic acid, and this compound are colorless, visualization techniques are necessary.[5] The following methods are recommended:
-
UV Light (254 nm): If the compounds have a UV chromophore, they will appear as dark spots on a fluorescent green background on a TLC plate containing a fluorescent indicator.[5]
-
Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[5][6] This method is non-destructive.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.[7] It can be particularly useful for distinguishing between the starting materials and the product.
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, such as the allyl group in both the reactant and product, which will appear as yellow spots on a purple background.[7]
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
Allyl isothiocyanate
-
Propionic acid
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) as solvent
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber
-
p-Anisaldehyde staining solution
-
Heat gun
Procedure:
-
In a round-bottom flask, dissolve propionic acid (1 equivalent) and a catalytic amount of DMAP in dry DCM.
-
Add allyl isothiocyanate (1.1 equivalents) to the solution.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into the developing chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Spot the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[8] On the origin line, make three separate spots using capillary tubes:
-
Left Lane: A small spot of the starting material (allyl isothiocyanate).
-
Middle Lane (Co-spot): A spot of the starting material, followed by a spot of the reaction mixture on top of it.[9]
-
Right Lane: A spot of the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Observe the plate under a UV lamp and circle any visible spots.[5]
-
Place the plate in an iodine chamber and observe the formation of spots.[6] Circle these spots as they will fade.[10]
-
For permanent visualization, dip the plate in p-anisaldehyde stain and gently heat with a heat gun until colored spots appear.[7]
-
Quantitative Data Summary
The following table provides hypothetical Rf values to illustrate the expected outcome of the TLC analysis. Actual Rf values may vary based on the specific experimental conditions.
| Compound | Mobile Phase (4:1 Hexane:EtOAc) - Expected Rf | Mobile Phase (2:1 Hexane:EtOAc) - Expected Rf | Visualization Method(s) |
| Allyl Isothiocyanate | ~ 0.7 | ~ 0.8 | UV, Iodine, p-Anisaldehyde, KMnO4 |
| Propionic Acid | ~ 0.1 (may streak) | ~ 0.3 (may streak) | p-Anisaldehyde (with heating) |
| This compound | ~ 0.5 | ~ 0.65 | UV, Iodine, p-Anisaldehyde, KMnO4 |
| Dicyclohexylurea (byproduct) | ~ 0.2 | ~ 0.4 | p-Anisaldehyde |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots [11] | - Sample is too concentrated. - The compound is highly polar or acidic/basic. | - Dilute the sample before spotting. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[11] |
| Spots are not moving from the baseline (Rf is too low) [11] | - The mobile phase is not polar enough. | - Increase the proportion of the more polar solvent (e.g., switch from 4:1 to 2:1 Hexane:Ethyl Acetate).[4] |
| Spots are running with the solvent front (Rf is too high) [11] | - The mobile phase is too polar. | - Decrease the proportion of the more polar solvent (e.g., switch from 4:1 to 9:1 Hexane:Ethyl Acetate).[4] |
| No spots are visible after visualization [12] | - The sample is too dilute. - The chosen visualization method is not suitable for the compounds. - The compound may have evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[12] - Try a different visualization technique (e.g., if UV is not working, try iodine or a chemical stain). - Ensure the plate is not heated for too long before visualization. |
| Reactant and product spots are too close together [9] | - The polarity of the mobile phase is not optimal for separation. | - Try a different solvent system. A less polar system might provide better separation if the compounds are of similar polarity. - Use a co-spot to confirm if the spots are truly separate.[9] |
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for monitoring the reaction by TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Curly Arrow: Let's Talk About TLCs Part 5 - Iodine Stain [curlyarrow.blogspot.com]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Allylthiopropionate Isomers
For researchers, scientists, and drug development professionals, the efficient synthesis of sulfur-containing organic compounds is a critical aspect of discovery and process development. Allylthiopropionate, a term that can refer to at least two isomeric structures, S-allyl propanethioate and allyl 3-(allylthio)propanoate, represents a scaffold of interest due to the prevalence of allyl sulfur compounds in biologically active molecules.
This guide provides a comparative analysis of prominent synthetic methodologies for accessing the this compound core structure. We present two primary pathways, each leading to a different isomer, supported by experimental data and detailed protocols. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to an "this compound" compound is fundamentally dependent on the desired isomeric form. The two primary approaches detailed below offer distinct advantages in terms of precursor availability and reaction efficiency.
| Parameter | Method 1: Synthesis of 3-(Allylthio)propanoic Acid | Method 2: Synthesis of S-Allyl Propanethioate |
| Target Molecule | 3-(Allylthio)propanoic Acid (Precursor to Allyl 3-(allylthio)propanoate) | S-Allyl Propanethioate |
| Reaction Type | Microwave-Assisted Thio-alkylation | Thioesterification |
| Starting Materials | 3-Mercaptopropionic Acid, Allyl Bromide/Chloride | Propionyl Chloride, Allyl Mercaptan |
| Key Reagents | Sodium Hydroxide | (Typically a base like pyridine or triethylamine) |
| Solvent | Ethanol | (Typically an aprotic solvent like dichloromethane or diethyl ether) |
| Reported Yield | Good to excellent (e.g., up to 97%)[1] | High (expected) |
| Reaction Time | Short (Microwave-assisted)[2] | Generally fast |
| Key Advantages | High yield, green chemistry approach (microwave)[2], readily available starting materials. | Direct formation of the thioester bond. |
| Potential Challenges | Requires a subsequent esterification step to obtain allyl 3-(allylthio)propanoate. | Allyl mercaptan is volatile and has a strong odor, requiring careful handling. |
Experimental Protocols
Method 1: Microwave-Assisted Synthesis of 3-(Allylthio)propanoic Acid
This method provides a rapid and high-yield route to 3-(allylthio)propanoic acid, a precursor that can be subsequently esterified to allyl 3-(allylthio)propanoate. The protocol is adapted from a green chemistry approach utilizing microwave irradiation.[1][2]
Materials:
-
3-Mercaptopropionic acid
-
Allyl bromide
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a microwave reactor vessel, dissolve 3-mercaptopropionic acid and a stoichiometric equivalent of sodium hydroxide in ethanol.
-
Add a stoichiometric equivalent of allyl bromide to the solution.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 80-120°C) for a short duration (e.g., 10-20 minutes).[2]
-
After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The product, 3-(allylthio)propanoic acid, is then isolated by filtration, washed with water, and dried.
-
Purity can be assessed by NMR spectroscopy.[1]
For the subsequent esterification to allyl 3-(allylthio)propanoate, one would typically employ Fischer esterification conditions, reacting the synthesized 3-(allylthio)propanoic acid with allyl alcohol in the presence of an acid catalyst like sulfuric acid, with heating.[3][4]
Method 2: Synthesis of S-Allyl Propanethioate
This method describes the direct formation of the thioester S-allyl propanethioate from an acyl chloride and a thiol. While a specific detailed protocol for this exact molecule was not found in the search results, the following is a generalized, robust procedure based on standard organic synthesis techniques for thioester formation.
Materials:
-
Propionyl chloride
-
Allyl mercaptan
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane or diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl mercaptan in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0°C).
-
Slowly add one equivalent of pyridine or triethylamine to the solution with stirring. This will act as a base to neutralize the HCl byproduct.
-
To this cooled solution, add one equivalent of propionyl chloride dropwise via a syringe.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude S-allyl propanethioate.
-
The product can be further purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Workflow for the synthesis of Allyl 3-(allylthio)propanoate.
Caption: Workflow for the direct synthesis of S-Allyl Propanethioate.
References
A Comparative Analysis of Allylthiopropionate and Allyl Isothiocyanate in Biological Research
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between bioactive compounds is critical. This guide provides a detailed comparison of allylthiopropionate and allyl isothiocyanate, offering insights into their known biological activities, mechanisms of action, and the experimental data that underpins our current understanding. While both are organosulfur compounds containing an allyl group, the available scientific literature reveals a significant disparity in the depth of research and established biological effects.
Allyl isothiocyanate (AITC) is a well-documented phytochemical found in cruciferous vegetables, renowned for its pungent flavor and extensive range of biological activities. In stark contrast, this compound is primarily recognized as a flavoring agent in the food industry, with a notable absence of published studies on its biological effects. This guide will therefore focus on the comprehensive data available for AITC and provide a comparative context by discussing related allyl thio-compounds from garlic, which may offer speculative insights into the potential, yet uninvestigated, activities of this compound.
Comparative Overview of Biological Activities
A substantial body of research has established allyl isothiocyanate as a compound with potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its biological activity stems from its ability to interact with various cellular targets and modulate key signaling pathways.
Conversely, there is a significant lack of data regarding the biological activities of this compound. While its chemical structure suggests potential for biological interactions, no peer-reviewed studies were identified that investigate its efficacy in any biological system. Therefore, to provide a semblance of comparison, this guide will draw upon the known activities of other garlic-derived organosulfur compounds, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and allyl mercaptan, as a hypothetical proxy for this compound. These compounds share the allyl sulfide moiety and have demonstrated a range of biological effects, including antimicrobial and anticancer activities.[5][6][7]
Table 1: Summary of Known Biological Activities
| Biological Activity | Allyl Isothiocyanate (AITC) | This compound | Related Allyl Thio-compounds (DAS, DADS, Allyl Mercaptan) |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi.[1][6] | No data available. | Demonstrated antibacterial and antifungal properties.[5][6] |
| Anti-inflammatory | Inhibits pro-inflammatory signaling pathways.[1] | No data available. | Allyl sulfides possess anti-inflammatory effects.[8] |
| Anticancer | Induces apoptosis and inhibits cell proliferation in various cancer cell lines.[2][3][4] | No data available. | Diallyl sulfides (DAS, DADS) and allyl mercaptan show anticancer potential.[5][9][10] |
| Antioxidant | Exhibits antioxidant properties.[1] | No data available. | Allyl sulfides have been shown to have antioxidant effects.[7][9] |
Mechanisms of Action: A Tale of Two Realities
The mechanisms through which allyl isothiocyanate exerts its biological effects have been a subject of intense study. Key signaling pathways modulated by AITC include the activation of the Nrf2/ARE pathway, which upregulates antioxidant and detoxification enzymes, and the inhibition of the pro-inflammatory NF-κB pathway.
Due to the absence of research, the mechanism of action for this compound remains entirely unknown. However, by examining related allyl thio-compounds, we can speculate on potential pathways. For instance, garlic-derived organosulfur compounds are known to modulate cellular redox status and can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[1][2] Allyl mercaptan, a metabolite of garlic compounds, has been identified as a histone deacetylase (HDAC) inhibitor, a mechanism with significant implications for cancer therapy.[9][10][11]
Signaling Pathway of Allyl Isothiocyanate (AITC) in Inflammation
Caption: AITC inhibits the NF-κB signaling pathway, reducing inflammation.
Experimental Workflow for Assessing Antimicrobial Activity
Caption: Workflow for determining the antimicrobial efficacy of test compounds.
Experimental Data: A stark contrast
The scientific literature is replete with quantitative data on the biological effects of allyl isothiocyanate. In contrast, no such data exists for this compound. The following table summarizes representative data for AITC and related allyl thio-compounds to highlight the existing knowledge base and the concurrent data gap.
Table 2: Comparative Quantitative Data
| Parameter | Allyl Isothiocyanate (AITC) | This compound | Related Allyl Thio-compounds |
| Antimicrobial (MIC) | E. coli: ~100-200 µg/mL | No data available. | Diallyl disulfide (DADS) MIC against S. aureus: 15.9 mm inhibition zone.[5] |
| Anticancer (IC50) | Human colon cancer cells (HT-29): ~5-10 µM | No data available. | Diallyl trisulfide (DATS) IC50 in human breast cancer cells (MCF-7) is lower than DAS and DADS.[5] |
| Anti-inflammatory | Reduces expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | No data available. | Diallyl disulfide ameliorates murine colitis. |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in the literature for AITC and related compounds are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Protocol:
-
A two-fold serial dilution of the test compound (e.g., AITC) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli at ~5 x 10^5 CFU/mL).
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of a compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., AITC) for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Conclusion: A Call for Further Research
The comparison between this compound and allyl isothiocyanate is currently a one-sided narrative. Allyl isothiocyanate stands as a well-characterized phytochemical with a broad spectrum of documented biological activities and established mechanisms of action. In contrast, this compound remains an enigma in the biological sciences, with its use confined to the realm of food flavoring.
The data on related allyl thio-compounds from garlic suggests that this compound may possess untapped biological potential. However, without dedicated experimental investigation, this remains purely speculative. This guide highlights a significant knowledge gap and underscores the need for future research to elucidate the potential biological and pharmacological properties of this compound. Such studies would not only broaden our understanding of organosulfur compounds but could also unveil novel therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols as a starting point for investigating the biological effects of this understudied compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biological-properties-of-garlic-and-garlic-derived-organosulfur-compounds - Ask this paper | Bohrium [bohrium.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Frontiers | Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) [frontiersin.org]
- 7. Effects of different garlic-derived allyl sulfides on peroxidative processes and anaerobic sulfur metabolism in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl Sulfide Promotes Osteoblast Differentiation and Bone density via reducing mitochondrial DNA release mediated Kdm6b/H3K27me3 epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Allyl mercaptan | 870-23-5 [smolecule.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Allyl mercaptan - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Thioesters in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Thioesters, organosulfur compounds analogous to esters, are pivotal in the flavor profiles of a diverse range of food and beverage products. Their potent and often complex aromas, characterized by low sensory thresholds, make them significant contributors to the desirable (and sometimes undesirable) notes in cheese, meat, beer, and various fermented foods. This guide provides a comparative analysis of key thioesters in flavor chemistry, supported by experimental data and detailed methodologies for their evaluation.
Sensory Profiles of Common Thioesters
The flavor characteristics of thioesters are heavily influenced by their molecular structure, including the length of the carbon chain and the nature of the alkyl groups. The following table summarizes the sensory profiles of several common thioesters found in food.
| Thioester | Chemical Structure | Flavor Descriptors | Odor Threshold (in water) |
| S-Methyl thioacetate | CH₃C(O)SCH₃ | Cheesy, cabbage, dairy, sulfurous, egg, vegetable[1][2] | Not widely reported |
| S-Methyl thiopropionate | CH₃CH₂C(O)SCH₃ | Cheesy (specifically Camembert-like), fruity, ripe[3][4] | Not widely reported |
| S-Methyl thiobutanoate | CH₃(CH₂)₂C(O)SCH₃ | Cheesy (Limburger-like), putrid, cabbage, garlic, sulfurous, fruity, tropical[5][6] | Not widely reported |
| S-Methyl thiohexanoate | CH₃(CH₂)₄C(O)SCH₃ | Cheesy, green, floral, pineapple, fruity, cabbage, rancid[7][8] | 0.3 ppb[8] |
| Ethyl thioacetate | CH₃C(O)SCH₂CH₃ | Sulfurous, fruity, onion, garlic, meaty, coffee[7][9][10] | Not widely reported |
| Propyl thioacetate | CH₃C(O)SCH₂CH₂CH₃ | Sulfurous, onion, garlic, green, fresh, vegetable[3] | Not widely reported |
Occurrence and Concentration of Thioesters in Food Products
Thioesters are formed in food through various biochemical pathways, often as byproducts of microbial metabolism or enzymatic reactions. Their concentrations can vary significantly depending on the food matrix, processing conditions, and aging.
| Food Product | Key Thioesters Identified | Typical Concentration Range | Formation Pathway Highlights |
| Cheese | S-Methyl thioacetate, S-Methyl thiopropionate, S-Methyl thiobutanoate | ng/kg to µg/kg range | Primarily from the metabolism of methionine by starter and ripening bacteria (e.g., Brevibacterium linens) to produce methanethiol, which then reacts with acyl-CoAs.[4][9] |
| Beer | Ethyl thioacetate | ng/L to µg/L range | Formation can occur during fermentation through the reaction of thioalcohols with acetyl-CoA, influenced by yeast strain and fermentation conditions.[11][12] |
| Meat (Cooked) | S-Methyl thioacetate, other volatile sulfur compounds | Data on specific thioester concentrations is limited. | Formed during the thermal degradation of sulfur-containing amino acids (cysteine and methionine) and in Maillard reactions.[12][13][14] |
| Coffee (Roasted) | Furfurylthiol and other thiols (precursors to thioesters) | Not typically reported as thioesters directly, but their thiol precursors are key aroma compounds. | Formed during the roasting process through Maillard reactions involving sulfur-containing amino acids and sugars.[8][15][16] |
| Fruits & Vegetables | Various thioesters have been identified in fruits like durian and pineapple. | Generally low µg/kg levels. | Enzymatic reactions during ripening and maturation.[17][18] |
Experimental Protocols
Quantitative Analysis of Thioesters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the extraction and quantification of volatile thioesters from a food matrix.
a. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Homogenization: Homogenize a representative portion of the food sample. For solid samples, a blender or food processor can be used. Liquid samples can be used directly.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 5 g for solids, 10 mL for liquids) into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the target thioester) to the vial.
-
Matrix Modification: For some matrices, the addition of a salt (e.g., NaCl) can improve the release of volatile compounds.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
b. GC-MS Analysis
-
Injection: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknown compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of target thioesters.
-
-
Quantification: Create a calibration curve using standard solutions of the target thioesters and the internal standard to determine the concentration in the sample.
Sensory Evaluation of Thioesters
This protocol describes a method for the descriptive sensory analysis of thioester flavor profiles.
a. Panelist Selection and Training
-
Selection: Recruit panelists based on their ability to detect and describe basic tastes and aromas.
-
Training: Train the panelists on the specific aroma and flavor attributes associated with different thioesters using reference standards. Develop a common vocabulary to describe the sensory characteristics.
b. Sample Preparation and Presentation
-
Matrix: Prepare a neutral base (e.g., water, unsalted crackers, or a deodorized food base) to which the thioesters will be added.
-
Concentration: Prepare a series of concentrations for each thioester, bracketing the expected sensory threshold.
-
Presentation: Present the samples to the panelists in a randomized and blind manner. Provide water and unsalted crackers for palate cleansing between samples.
c. Evaluation Procedure
-
Attribute Identification: Panelists individually evaluate each sample and identify the perceived flavor attributes.
-
Intensity Rating: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale from "not perceptible" to "very strong").
-
Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute and to identify significant differences between the thioesters.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. preprints.org [preprints.org]
- 4. testinglab.com [testinglab.com]
- 5. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]
- 6. Exploring Coffee Roasting Science: The Impact of Time and Temperature on Aroma Formation — Fission and Bloom [fissionandbloom.co.uk]
- 7. Sensory Resources | Center for Dairy Research [cdr.wisc.edu]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. minds.wisconsin.edu [minds.wisconsin.edu]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Allylthiopropionate and Other Sulfur-Containing Nucleophiles for Researchers and Drug Development Professionals
In the landscape of drug development and biochemical research, the selection of appropriate nucleophiles is a critical determinant of reaction efficiency and product specificity. Sulfur-containing compounds, in particular, are a versatile class of nucleophiles widely employed in various synthetic and biological applications. This guide provides a comparative analysis of allylthiopropionate against other prominent sulfur-containing nucleophiles, including the biologically ubiquitous glutathione and the fundamental amino acid, cysteine.
Chemical Properties and Reactivity Overview
Sulfur-containing nucleophiles derive their reactivity from the sulfhydryl group (-SH). The nucleophilicity of these compounds is influenced by several factors, including the pKa of the thiol, steric hindrance around the sulfur atom, and the electronic effects of neighboring functional groups. Thiols are generally more acidic and more potent nucleophiles than their alcohol counterparts.[1][2][3] Thiolate anions (RS-), formed by the deprotonation of thiols, are even stronger nucleophiles and readily participate in nucleophilic substitution and addition reactions.[1][3]
This compound , a thioester, possesses a unique reactivity profile. While the sulfur atom in a thioester is generally considered less nucleophilic than that in a thiol due to the electron-withdrawing effect of the adjacent carbonyl group, the allyl group can influence its reactivity in specific contexts, such as in Michael addition reactions.[4]
Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) and a major endogenous antioxidant.[5][6] Its nucleophilic character, centered on the cysteine thiol, is crucial for its role in detoxifying electrophilic xenobiotics, a process often catalyzed by Glutathione S-transferases (GSTs).[7][8]
Cysteine is an amino acid containing a thiol group, making it a fundamental building block for proteins and a key player in various biochemical reactions.[5][6] Its nucleophilicity is central to the catalytic activity of many enzymes and its role in protein structure through the formation of disulfide bonds.
Quantitative Comparison of Nucleophilic Reactivity
| Nucleophile | Electrophile | Second-Order Rate Constant (k) | Conditions | Reference |
| Glutathione (GSH) | Superoxide Radical | 1.8 x 10⁵ M⁻¹s⁻¹ | EPR spin-trapping | [9] |
| N-(2-mercaptopropionyl) glycine | Superoxide Radical | 2.2 x 10⁵ M⁻¹s⁻¹ | EPR spin-trapping | [9] |
| Dihydrolipoic acid | Superoxide Radical | 4.8 x 10⁵ M⁻¹s⁻¹ | EPR spin-trapping | [9] |
| S-methyl thioacetate | 2-sulfonatoethanethiolate | 1.7 M⁻¹s⁻¹ | pH 7, 23°C | [10] |
This table presents a selection of kinetic data for various thiols to illustrate the range of their reactivity. It is important to note that these values were obtained under different experimental conditions and with different electrophiles, and thus do not allow for a direct comparison of the nucleophilicity of the listed compounds.
Generally, the reactivity of thioesters in nucleophilic acyl substitution is lower than that of thiols in nucleophilic substitution or addition reactions. However, the thioester linkage in this compound makes it a good acylating agent, transferring the propionyl group to other nucleophiles.
Experimental Protocols
To provide a standardized comparison of the nucleophilic reactivity of this compound, glutathione, and cysteine, a common experimental protocol should be employed. A widely used method involves monitoring the reaction with an electrophile using UV-Vis spectroscopy or HPLC.
Proposed Experimental Protocol: Determination of Second-Order Rate Constants for Thiol Nucleophiles with an Electrophilic Substrate (e.g., 1-chloro-2,4-dinitrobenzene - CDNB)
1. Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
L-Cysteine
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer or HPLC with a UV detector
2. Procedure:
-
Prepare stock solutions of each thiol (this compound, GSH, cysteine) and CDNB in the phosphate buffer.
-
Initiate the reaction by mixing a known concentration of the thiol with an excess of CDNB in a cuvette or reaction vial at a constant temperature (e.g., 25°C).
-
Monitor the formation of the product (the conjugate of the thiol and CDNB) over time by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm for the S-dinitrophenyl derivative) using a spectrophotometer.
-
Alternatively, aliquots can be taken at different time points, the reaction quenched (e.g., by acidification), and the product concentration determined by HPLC.
-
The pseudo-first-order rate constant (k_obs) is determined from the initial linear phase of the reaction progress curve.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the thiol.
Note: This is a generalized protocol. Specific parameters such as concentrations, wavelength, and temperature may need to be optimized for each nucleophile. For enzymatic reactions involving GST, the enzyme would be included in the reaction mixture.[11]
Signaling Pathways and Experimental Workflows
The interaction of sulfur-containing nucleophiles with electrophiles is a fundamental process in cellular signaling and detoxification. Glutathione, in particular, plays a central role in mitigating oxidative stress and detoxifying harmful compounds through GST-catalyzed conjugation.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ALLYL THIOPROPIONATE | 41820-22-8 [chemicalbook.com]
- 5. Glutathione Reaction with Cysteine: Explained -ETprotein [etprotein.com]
- 6. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System [mdpi.com]
- 7. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 9. Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Allylthiopropionate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for allylthiopropionate (S-allyl propanethioate) and its structural isomers: prop-1-enyl propanethioate, allyl 2-mercaptopropionate, and S-propyl thioacrylate. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in various applications, including pharmaceutical development.
Structural Isomers
The isomers discussed in this guide are illustrated in the diagram below, highlighting their structural differences.
Caption: Structural relationships between this compound and its isomers.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. Due to the limited availability of published experimental data for all isomers, some values are predicted based on established spectroscopic principles.
¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound (Predicted) | prop-1-enyl propanethioate (Predicted) | allyl 2-mercaptopropionate (Predicted) | S-propyl thioacrylate (Predicted) |
| CH₃-CH₂-C=O | 1.1 (t) | 1.1 (t) | - | - |
| CH₃-CH₂-C=O | 2.5 (q) | 2.5 (q) | - | - |
| S-CH₂-CH=CH₂ | 3.6 (d) | - | - | - |
| S-CH₂-CH=CH₂ | 5.9 (m) | - | - | - |
| S-CH₂-CH=CH₂ | 5.2 (dd) | - | - | - |
| S-CH=CH-CH₃ | - | 6.2 (dq) | - | - |
| S-CH=CH-CH₃ | - | 5.8 (dq) | - | - |
| S-CH=CH-CH₃ | - | 1.8 (dd) | - | - |
| O-CH₂-CH=CH₂ | - | - | 4.6 (d) | - |
| O-CH₂-CH=CH₂ | - | - | 5.9 (m) | - |
| O-CH₂-CH=CH₂ | - | - | 5.3 (dd) | - |
| HS-CH(CH₃)-C=O | - | - | 3.5 (q) | - |
| HS-CH(CH₃)-C=O | - | - | 1.5 (d) | - |
| S-CH₂-CH₂-CH₃ | - | - | - | 2.9 (t) |
| S-CH₂-CH₂-CH₃ | - | - | - | 1.6 (sextet) |
| S-CH₂-CH₂-CH₃ | - | - | - | 1.0 (t) |
| CH₂=CH-C=O | - | - | - | 6.4 (dd) |
| CH₂=CH-C=O | - | - | - | 6.2 (dd) |
| CH₂=CH-C=O | - | - | - | 5.8 (dd) |
Predicted values are based on typical chemical shifts for similar functional groups.
¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound (Predicted) | prop-1-enyl propanethioate (Predicted) | allyl 2-mercaptopropionate (Predicted) | S-propyl thioacrylate (Predicted) |
| C=O | ~198 | ~198 | ~170 | ~195 |
| CH₃-CH₂- | ~10 | ~10 | - | - |
| -CH₂-C=O | ~38 | ~38 | - | - |
| S-CH₂- | ~33 | - | - | ~38 |
| -CH=CH₂ | ~134 | - | - | - |
| -CH=CH₂ | ~118 | - | - | - |
| S-CH= | - | ~130 | - | - |
| =CH-CH₃ | - | ~125 | - | - |
| =CH-CH₃ | - | ~18 | - | - |
| O-CH₂- | - | - | ~66 | - |
| -CH=CH₂ (ester) | - | - | ~132 | - |
| -CH=CH₂ (ester) | - | - | ~118 | - |
| HS-CH- | - | - | ~45 | - |
| -CH(CH₃)- | - | - | ~20 | - |
| S-CH₂-CH₂-CH₃ | - | - | - | ~38 |
| -CH₂-CH₃ | - | - | - | ~23 |
| -CH₃ | - | - | - | ~13 |
| CH₂=CH-C=O | - | - | - | ~135 |
| CH₂=CH-C=O | - | - | - | ~128 |
Predicted values are based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy Data
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group Vibration | This compound | prop-1-enyl propanethioate | allyl 2-mercaptopropionate | S-propyl thioacrylate |
| C=O Stretch (Thioester) | ~1690 (s) | ~1690 (s) | - | ~1680 (s) |
| C=O Stretch (Ester) | - | - | ~1740 (s) | - |
| C=C Stretch | ~1640 (m) | ~1650 (m) | ~1645 (m) | ~1630 (m) |
| =C-H Stretch | ~3080 (m) | ~3020 (m) | ~3080 (m) | ~3080 (m) |
| S-H Stretch | - | - | ~2550 (w) | - |
| C-S Stretch | ~700-600 (m) | ~700-600 (m) | - | ~700-600 (m) |
| C-O Stretch | - | - | ~1200-1100 (s) | - |
(s) = strong, (m) = medium, (w) = weak
Mass Spectrometry Data
Table 4: Comparison of Key Mass Spectral Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 130 | 73 [CH₂CH₂C(O)S]⁺, 57 [CH₃CH₂CO]⁺, 41 [C₃H₅]⁺ |
| prop-1-enyl propanethioate (Predicted) | 130 | 73 [CH₂CH₂C(O)S]⁺, 57 [CH₃CH₂CO]⁺, 41 [C₃H₅]⁺ (different relative abundances) |
| allyl 2-mercaptopropionate (Predicted) | 130 | 89 [HSCH(CH₃)CO]⁺, 73 [CH(CH₃)CO]⁺, 41 [C₃H₅]⁺ |
| S-propyl thioacrylate (Predicted) | 130 | 87 [CH₂CHC(O)S]⁺, 55 [CH₂CHCO]⁺, 43 [C₃H₇]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical workflow for acquiring NMR spectra is as follows:
Caption: General workflow for NMR spectroscopy.
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used. Sample Preparation: Approximately 1-5 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest. The solution is then placed in a liquid cell. Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum is outlined below:
Caption: Simplified workflow for mass spectrometry.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures. Ionization: For volatile compounds like these isomers, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
Disclaimer: The predicted spectroscopic data is for illustrative purposes and should be confirmed with experimental data when available. The experimental protocols provided are general guidelines and may require optimization for specific instruments and samples.
Cytotoxicity of allylthiopropionate in comparison to other thio compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various thio compounds, with a focus on allyl sulfides. While the initial intent was to center this comparison on allylthiopropionate, a comprehensive search of available scientific literature yielded no specific experimental data on its cytotoxicity. Therefore, this guide will focus on comparing the cytotoxic profiles of other relevant thio compounds for which experimental data are available, namely diallyl sulfide (DAS), diallyl disulfide (DADS), and S-allylcysteine (SAC). Additionally, the roles of endogenous thio compounds like glutathione (GSH) and cysteine in cellular toxicity are discussed.
The objective of this guide is to present a clear, data-driven comparison of the cytotoxic performance of these compounds, supported by detailed experimental protocols and visualizations of relevant biological pathways and workflows.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for diallyl sulfide (DAS) and diallyl disulfide (DADS) in various human cancer cell lines.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Diallyl Disulfide (DADS) | MDA-MB-231 (Breast Cancer) | 72 h | 1.8 - 18.1 µM | [1] |
| Diallyl Disulfide (DADS) | KPL-1 (Breast Cancer) | 72 h | 1.8 - 18.1 µM | [1] |
| Diallyl Disulfide (DADS) | CCF-STTG1 (Astrocytoma) | Not Specified | 5.8 µg/ml | [2] |
| Diallyl Disulfide (DADS) | CHLA-03-AA (Astrocytoma) | Not Specified | 2.64 µg/ml | [2] |
| Diallyl Sulfide (DAS) | Chinese Hamster Ovary (CHO) | Not Specified | > 300 µg/ml | [3] |
| Diallyl Disulfide (DADS) | Chinese Hamster Ovary (CHO) | Not Specified | < 10 µg/ml | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Based on the available data, diallyl disulfide (DADS) consistently demonstrates greater cytotoxicity across various cancer cell lines compared to diallyl sulfide (DAS). For instance, in Chinese hamster ovary cells, DADS exhibited cytotoxic activity at concentrations below 10 µg/ml, whereas DAS required concentrations above 300 µg/ml to show any effect[3]. This trend of higher potency for DADS is also observed in human breast cancer and astrocytoma cell lines[1][2].
Endogenous thio compounds like glutathione (GSH) and cysteine play complex roles. While generally considered cytoprotective due to their antioxidant properties, under certain conditions, they can potentiate the cytotoxicity of other agents[4][5][6]. For example, glutathione can enhance the cytotoxicity of gliotoxin[4].
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to generate the type of data presented above.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Plate and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of color formation is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment of thio compounds.
Intrinsic Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytotoxicity and genotoxicity of diallyl sulfide and diallyl disulfide towards Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione intensifies gliotoxin-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antioxidant Activity of Allylthiopropionate Analogues versus Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This has driven significant research into the identification and characterization of novel antioxidant compounds. This guide provides a comparative overview of the antioxidant activity of S-allyl-L-cysteine (SAC), a stable and odorless sulfur-containing amino acid derivative, against well-established antioxidant agents. The antioxidant efficacy is evaluated based on common in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The presented data, experimental protocols, and pathway diagrams aim to provide a valuable resource for researchers in the fields of pharmacology, drug discovery, and nutritional science.
Data Presentation: Comparative Antioxidant Activity
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Hydroxyl Radical Scavenging Assay (IC50) |
| S-allyl-L-cysteine (SAC) | 58.43 mg/L[1] | Data not available in this format | 8.16 mg/L[1] |
| Vitamin C (Ascorbic Acid) | 5.72 mg/L[1] | ~8 µM (in some studies) | 1.67 mg/L[1] |
| BHT (Butylated Hydroxytoluene) | ~18.5 µg/mL (in some studies) | Data not available in this format | Data not available in this format |
| Trolox | ~4.5 µg/mL (in some studies) | ~2.5 µg/mL (in some studies) | Data not available in this format |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for BHT and Trolox are representative values from the broader scientific literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., S-allyl-L-cysteine)
-
Positive controls (e.g., Vitamin C, BHT, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH is prepared in methanol or ethanol to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound and positive controls. A control sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Positive controls
-
Spectrophotometer
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: The absorbance is measured at 734 nm.
-
Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.
Mandatory Visualizations
To better illustrate the experimental workflow and a key signaling pathway involved in the cellular antioxidant response, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: The Nrf2-ARE Antioxidant Response Signaling Pathway.
References
A Comparative Analysis of Allylthiopropionate and Methylthiopropionate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylthiopropionate and methylthiopropionate are both organosulfur compounds containing a thioester functional group. They are of interest in various fields, including flavor chemistry and as intermediates in organic synthesis. Their reactivity is primarily centered around the sulfur atom and the thioester group. A key reaction pathway for such molecules is the thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[1][2][3] The nature of the substituent on the sulfur atom—allyl versus methyl—is expected to influence the nucleophilicity of the sulfur and, consequently, the overall reactivity of the molecule.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and methylthiopropionate is presented in Table 1. These properties are essential for designing and interpreting reactivity studies.
| Property | This compound | Methylthiopropionate |
| CAS Number | 41820-22-8[4] | 13532-18-8[5] |
| Molecular Formula | C₆H₁₀OS[4] | C₅H₁₀O₂S[6] |
| Molecular Weight | 130.21 g/mol [4][7] | 134.20 g/mol [5][8] |
| Boiling Point | 150-151 °C @ 760 mmHg[7] | 74-75 °C @ 13 mmHg; 180-182 °C @ 760 mmHg[6][8] |
| Density | 0.898-0.902 g/mL[7] | 1.077 g/mL @ 25 °C[5][6] |
| Refractive Index | 1.475-1.485[7] | 1.465 (n20/D)[5][6] |
Reactivity Comparison: A Theoretical Perspective
The primary difference in the chemical structure of this compound and methylthiopropionate lies in the substituent attached to the sulfur atom: an allyl group (-CH₂-CH=CH₂) versus a methyl group (-CH₃). This difference is expected to influence their reactivity in several ways, particularly in reactions where the sulfur atom acts as a nucleophile.
Electronic Effects:
The allyl group, with its carbon-carbon double bond, can exhibit both electron-donating and electron-withdrawing properties depending on the reaction mechanism. In general, the sp² hybridized carbons of the allyl group are more electronegative than sp³ hybridized carbons of the methyl group. This might lead to a slight electron-withdrawing inductive effect, potentially reducing the electron density on the sulfur atom in this compound compared to methylthiopropionate. A lower electron density on the sulfur would decrease its nucleophilicity.
Conversely, the π-system of the allyl group could potentially stabilize a positive charge on the sulfur atom in a transition state through resonance, which could enhance reactivity in certain electrophilic additions.
Steric Effects:
The allyl group is larger and more sterically hindering than the methyl group. This increased steric bulk around the sulfur atom in this compound could impede its approach to an electrophilic center, thereby slowing down the reaction rate compared to methylthiopropionate.
Thia-Michael Addition Reactivity:
In the context of the thia-Michael reaction, where the thiol acts as a nucleophile, the pKa of the thiol is a crucial factor.[9] While this compound and methylthiopropionate are thioesters and not thiols, the electronic environment of the sulfur atom will still dictate its nucleophilicity. Based on the inductive effect, the sulfur in methylthiopropionate is expected to be slightly more electron-rich and therefore a stronger nucleophile than the sulfur in this compound. This would suggest a faster reaction rate for methylthiopropionate in nucleophilic attack scenarios.
Experimental Protocols
To empirically determine the relative reactivity of this compound and methylthiopropionate, a series of controlled experiments are necessary. Below is a proposed experimental protocol for a comparative kinetic study.
Objective: To compare the reaction rates of this compound and methylthiopropionate in a model thia-Michael addition reaction.
Materials:
-
This compound (≥98% purity)
-
Methylthiopropionate (≥98% purity)
-
A suitable Michael acceptor (e.g., N-ethylmaleimide)
-
A non-nucleophilic base catalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of known concentrations of this compound, methylthiopropionate, N-ethylmaleimide, triethylamine, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In separate NMR tubes, combine the stock solutions of the Michael acceptor, the base catalyst, and the internal standard.
-
Equilibrate the NMR tubes to a constant temperature in the NMR spectrometer.
-
-
Initiation of the Reaction and Data Acquisition:
-
Inject the stock solution of either this compound or methylthiopropionate into the respective NMR tubes to initiate the reaction.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the reactant peaks (this compound or methylthiopropionate and N-ethylmaleimide) and the appearance of the product peak over time.
-
Integrate the peaks relative to the internal standard to determine the concentration of reactants and products at each time point.
-
Plot the concentration of the reactants versus time to determine the reaction rate.
-
Calculate the rate constants for both reactions under identical conditions to compare their reactivity.
-
Visualization of a Key Reaction Pathway
The following diagram illustrates the general mechanism of a base-catalyzed thia-Michael addition, a reaction central to the chemistry of these compounds.
Caption: Generalized mechanism of a base-catalyzed thia-Michael addition.
Conclusion
While direct experimental comparisons are lacking, a theoretical analysis based on the electronic and steric properties of the allyl and methyl groups suggests that methylthiopropionate is likely to be more reactive than this compound in nucleophilic reactions such as the thia-Michael addition . This is primarily attributed to the anticipated higher nucleophilicity of the sulfur atom in methylthiopropionate due to the electron-donating nature of the methyl group and the lower steric hindrance compared to the allyl group.
The provided experimental protocol offers a framework for researchers to empirically validate this hypothesis and quantify the reactivity difference. Such data would be invaluable for professionals in drug development and organic synthesis who utilize these or structurally similar compounds as intermediates or building blocks. Further research into the kinetics of these reactions is highly encouraged to fill the current knowledge gap.
References
Comparative Guide to the Cross-Reactivity Potential of Allylthiopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential cross-reactivity of allylthiopropionate, a compound with applications in various industries. Due to a lack of direct experimental cross-reactivity studies on this compound, this guide synthesizes information on its chemical properties, data from structurally related compounds, and the established mechanisms of allergic contact dermatitis to build a predictive assessment. Detailed experimental protocols for modern in vitro and in chemico skin sensitization assays are provided to facilitate future research and a deeper understanding of the potential immunogenicity of this and similar molecules.
Introduction: The Basis for Cross-Reactivity Concern
This compound is a small molecule that, while not extensively studied for its immunological effects, possesses structural features that warrant an investigation into its potential for cross-reactivity. The presence of an allyl group makes it structurally related to known haptens.[1] Haptens are small molecules that can elicit an immune response only when they bind to a larger carrier molecule, such as a protein.[2] This process, known as haptenation, is the molecular initiating event in allergic contact dermatitis, a type IV delayed-type hypersensitivity reaction.[3][4]
The reactivity of the allyl group and the thioester moiety in this compound suggests a potential for covalent bond formation with skin proteins, leading to the formation of immunogenic complexes.[5] These complexes can then be processed by antigen-presenting cells, such as Langerhans cells in the epidermis, initiating a T-cell-mediated immune response.[6][7] Subsequent exposure to the same or a structurally similar hapten can then elicit an allergic reaction.[2]
Comparative Analysis of Sensitizing Potential
| Compound | Structure | Molecular Weight ( g/mol ) | LLNA EC3 Value (μg/cm²) | Potency | Mechanistic Domain | Reference |
| This compound | Structure not available | 130.21 | No data available | Unknown | Presumed SN2 | |
| Allyl Acetate | 100.12 | 591-87-7 | Weak | SN2 | [8] |
Note: The EC3 value represents the estimated concentration required to produce a threefold increase in lymphocyte proliferation and is a measure of sensitizing potency. A lower EC3 value indicates a stronger sensitizer. The mechanistic domain for allyl acetate is likely nucleophilic substitution (SN2). Given its structure, this compound is also presumed to react via a similar mechanism.
Experimental Protocols for Assessing Cross-Reactivity
Modern approaches to skin sensitization testing have moved away from animal testing towards in vitro and in chemico methods that model key events in the adverse outcome pathway (AOP) for skin sensitization. These methods can be adapted to study cross-reactivity by assessing the ability of one compound to elicit a response after initial sensitization with another.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the reaction with skin proteins.
-
Objective: To quantify the depletion of cysteine and lysine-containing peptides following incubation with the test chemical.
-
Methodology:
-
A solution of the test chemical is prepared in an appropriate solvent (e.g., acetonitrile).
-
The test chemical solution is incubated with synthetic peptides containing either cysteine or lysine for a defined period.
-
Following incubation, the concentration of the remaining peptide is determined by high-performance liquid chromatography (HPLC).
-
The percentage of peptide depletion is calculated relative to a reference control.
-
-
Interpretation: Significant depletion of either peptide indicates that the chemical is reactive and has the potential to be a skin sensitizer.
KeratinoSens™ Assay
The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in the skin sensitization AOP.[1][9]
-
Objective: To determine if a test chemical induces the expression of cytoprotective genes regulated by the antioxidant response element (ARE).
-
Methodology:
-
The KeratinoSens™ cell line, which contains a luciferase gene under the control of an ARE element, is cultured.
-
The cells are exposed to various concentrations of the test chemical for a specified time.
-
After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Cell viability is also assessed in parallel to ensure that the observed gene induction is not due to cytotoxicity.
-
-
Interpretation: A significant induction of luciferase activity at non-cytotoxic concentrations indicates a positive result for skin sensitization potential.[10][11][12]
human Cell Line Activation Test (h-CLAT)
The h-CLAT is an in vitro method that measures the activation of dendritic cells, a crucial step in the induction of an immune response, by assessing the expression of cell surface markers.[13]
-
Objective: To quantify the upregulation of CD86 and CD54 expression on the surface of THP-1 cells (a human monocytic cell line) following exposure to a test chemical.
-
Methodology:
-
THP-1 cells are cultured and then exposed to a range of concentrations of the test chemical for 24 hours.
-
Following incubation, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.
-
The expression of these markers is then quantified using flow cytometry.
-
Cell viability is also determined to exclude non-specific effects.
-
-
Interpretation: A significant increase in the expression of CD86 or CD54 above a defined threshold is indicative of a sensitizing potential.[14][15][16]
Signaling Pathways in Allergic Contact Dermatitis
The development of allergic contact dermatitis is a complex process involving various cell types and signaling pathways. The initiation phase, triggered by hapten exposure, is crucial for the development of sensitization.
This diagram illustrates the initial phase of allergic contact dermatitis. The hapten, this compound, penetrates the skin and forms a complex with skin proteins. This complex, along with the oxidative stress it induces in keratinocytes, activates the Keap1-Nrf2 pathway, leading to the production of inflammatory cytokines.[1][9] The hapten-protein complex is taken up by Langerhans cells, which then become activated, migrate to the lymph nodes, and present the antigen to naive T-cells, leading to their activation and proliferation.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound is currently lacking, its chemical structure, particularly the presence of a reactive allyl group, suggests a potential for skin sensitization and cross-reactivity with other allyl-containing compounds. The information and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to assess the immunogenic potential of this compound and similar molecules. Further investigation using the described in vitro and in chemico assays is recommended to generate specific data and build a more definitive risk assessment profile for this compound. Understanding the potential for cross-reactivity is crucial for ensuring the safety of products containing this and structurally related chemicals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of KEAP1-NRF2 System in Atopic Dermatitis and Psoriasis [mdpi.com]
- 6. The Langerhans cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2-Keap1-ARE toxicity pathway as a cellular sensor for skin sensitizers--functional relevance and a hypothesis on innate reactions to skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. iivs.org [iivs.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. iivs.org [iivs.org]
- 15. Prediction of skin sensitization potency of chemicals by human Cell Line Activation Test (h-CLAT) and an attempt at classifying skin sensitization potency [pubmed.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Allylthiopropionate
For Immediate Implementation: Essential Safety and Handling Protocols for Allylthiopropionate
This compound is a hazardous chemical that demands strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and is harmful if swallowed. It is fatal if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage.[1] Therefore, a comprehensive PPE strategy is paramount.
Recommended Personal Protective Equipment
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving is required. - Inner Glove: Nitrile, minimum 0.11 mm (4.3 mil) thickness. - Outer Glove: Butyl rubber or Viton™, minimum 0.3 mm (11.8 mil) thickness. | This compound is highly toxic upon dermal contact.[1] While specific breakthrough data is not available, butyl rubber and Viton™ offer excellent resistance to a broad range of hazardous chemicals. Double-gloving provides an additional layer of protection. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Respiratory Protection | A full-facepiece respirator with NIOSH-approved organic vapor (OV) cartridges (e.g., 3M™ 6000 series) is required for all handling procedures. | This compound is fatal if inhaled.[1] A full-facepiece respirator provides a higher protection factor than a half-mask and also protects the eyes and face. |
| Body Protection | A chemical-resistant apron worn over a flame-resistant lab coat. For large quantities or potential for significant exposure, a full-body chemical-resistant suit (e.g., Tychem®) is recommended. | Prevents skin contact with the chemical, which can be fatal.[1] |
| Foot Protection | Closed-toe, chemical-resistant boots. | Protects feet from potential spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure.
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Spill Kit: A spill kit specifically for flammable and toxic liquids must be readily accessible. The kit should contain absorbent materials (e.g., vermiculite, sand), neutralizing agents (if applicable), and waste disposal bags.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound within the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Utilize disposable equipment (e.g., pipette tips, weighing boats) whenever possible to minimize contamination.
-
Ensure all containers are clearly labeled with the chemical name and hazard warnings.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound.
-
Wipe down the work surface of the fume hood with a suitable decontaminating solution.
-
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and absorbent materials, must be placed in a clearly labeled, sealed, and puncture-resistant waste bag.
-
Contaminated PPE: Used outer gloves should be removed and disposed of as hazardous waste immediately after handling. The inner gloves should be removed and disposed of upon leaving the work area. All other contaminated PPE must be decontaminated or disposed of as hazardous waste.
Disposal Procedure
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By implementing these rigorous safety and handling protocols, you can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
